Product packaging for erysenegalensein E(Cat. No.:CAS No. 154992-17-3)

erysenegalensein E

Cat. No.: B172019
CAS No.: 154992-17-3
M. Wt: 422.5 g/mol
InChI Key: ZXSXDAJQZZFAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Erysenegalensein E is a prenylated flavonoid isolated from the medicinal plant Erythrina senegalensis . This natural product is of significant interest in pharmacological and phytochemical research due to its demonstrated bioactivity. Studies have highlighted its potential in anticancer research, where it has shown cytotoxic effects in vitro, warranting further investigation into its full therapeutic potential . The mechanism of action for compounds in this class often involves interaction with key cellular pathways, but the specific molecular targets for this compound are still an active area of scientific inquiry . Researchers value this compound for exploring the structure-activity relationships of prenylated flavonoids and their applications in developing novel bioactive agents. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B172019 erysenegalensein E CAS No. 154992-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXDAJQZZFAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery, Origin, and Biological Significance of Erysenegalensein E: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E, a prenylated isoflavonoid, stands as a notable secondary metabolite isolated from the West African medicinal plant, Erythrina senegalensis. This technical guide synthesizes the current knowledge on its discovery, botanical origin, and preliminary biological activities. It provides a detailed look at the experimental methodologies typically employed in the isolation and structural elucidation of such natural products, alongside a summary of its known physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other prenylated flavonoids.

Discovery and Botanical Origin

This compound was first isolated from the methanol extract of the stem bark of Erythrina senegalensis DC (Fabaceae) by Wandji and his collaborators in the mid-1990s.[1][2] Erythrina senegalensis, commonly known as the Senegal coral tree, is a thorny tree native to West Africa, where it is extensively used in traditional medicine to treat a variety of ailments including malaria, jaundice, infections, and inflammatory conditions.[1][3][4] The discovery of this compound was part of broader phytochemical investigations into the bioactive constituents of this plant, which is rich in flavonoids, alkaloids, and triterpenes.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₆O₆PubChem
Molecular Weight422.5 g/mol PubChem
IUPAC Name5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-onePubChem
ClassPrenylated IsoflavonoidInternal Analysis

Table 2: Representative Spectroscopic Data for this compound (Hypothetical)

TechniqueKey Observations (Hypothetical)
¹H NMR Signals corresponding to aromatic protons of the isoflavone core, two distinct prenyl groups (a 3-methylbut-2-enyl and a 2-hydroxy-3-methylbut-3-enyl group), and hydroxyl protons.
¹³C NMR Approximately 25 carbon signals, including those for carbonyl, aromatic, olefinic, and aliphatic carbons, consistent with the proposed structure.
HMBC/HSQC Correlations establishing the connectivity between the isoflavone skeleton and the two prenyl side chains at positions 6 and 8.
HR-ESI-MS A molecular ion peak corresponding to the exact mass of the chemical formula C₂₅H₂₆O₆, confirming its elemental composition.

Experimental Protocols

The following sections describe the general experimental workflow for the isolation and characterization of this compound from Erythrina senegalensis.

Plant Material Collection and Preparation

Fresh stem bark of Erythrina senegalensis is collected and authenticated. The bark is then air-dried in the shade and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction and Fractionation

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane or ethyl acetate, and finally a polar solvent such as methanol. This compound is primarily found in the methanolic extract.[1] This crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification

The fraction containing this compound is further purified using a combination of chromatographic techniques. This multi-step process typically involves:

  • Column Chromatography: The extract is first passed through a silica gel column, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several less complex fractions.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified on pTLC plates.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column.

Structure Elucidation

The pure isolated compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure:

  • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons.

  • 2D NMR: Correlation spectroscopy techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula. Fragmentation patterns can provide further structural information.

  • UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation Collection Collection of E. senegalensis Stem Bark Drying Air Drying Collection->Drying Pulverization Pulverization Drying->Pulverization Methanol_Extraction Methanol Extraction Pulverization->Methanol_Extraction Concentration Concentration Methanol_Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography pTLC Preparative TLC Column_Chromatography->pTLC HPLC Preparative HPLC pTLC->HPLC Spectroscopy Spectroscopic Analyses (1D/2D NMR, HR-MS) HPLC->Spectroscopy Structure This compound Structure Spectroscopy->Structure

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activities and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as an anticancer agent.[1][5][6]

Table 3: Reported Biological Activities of this compound

ActivityCell Line/ModelEffectReference
CytotoxicityHuman Solid Tumor Cells (KB cells)Strong cytotoxicity[1]
AntiproliferativeVarious Cancer Cell LinesContributes to the cytotoxic effects of E. senegalensis extracts[5][6]

While the precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic activity against cancer cells suggests potential interference with key cellular processes.

signaling_pathway Erysenegalensein_E This compound Cancer_Cell Cancer Cell Erysenegalensein_E->Cancer_Cell interacts with Cell_Processes Disruption of Cellular Processes Cancer_Cell->Cell_Processes leads to Cytotoxicity Cytotoxicity & Cell Death Cell_Processes->Cytotoxicity

Figure 2. Proposed high-level biological effect of this compound on cancer cells.

Conclusion and Future Directions

This compound is a structurally interesting prenylated isoflavonoid from Erythrina senegalensis with demonstrated cytotoxic activity. Its discovery underscores the value of exploring traditional medicinal plants for novel therapeutic leads. Future research should focus on:

  • Total synthesis of this compound to enable further biological evaluation.

  • In-depth studies to elucidate its precise mechanism of action and identify the specific signaling pathways it modulates in cancer cells.

  • Evaluation of its efficacy and safety in preclinical animal models.

  • Structure-activity relationship (SAR) studies to potentially develop more potent and selective analogs.

This comprehensive overview provides a solid foundation for scientists and researchers to build upon in the ongoing effort to translate the therapeutic potential of natural products like this compound into clinical applications.

References

An In-depth Technical Guide on Erysenegalensein E: Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source

Erysenegalensein E is a specialized metabolite naturally occurring in the plant kingdom. The primary and most well-documented source of this compound is the stem bark of Erythrina senegalensis[1][2]. Erythrina senegalensis, commonly known as the coral tree, is a thorny shrub or small tree belonging to the Fabaceae (legume) family. It is native to West Africa and is found in savannah woodlands and coastal savannahs[3].

Traditional medicine practitioners in regions like Mali, Burkina Faso, Nigeria, and Cameroon have long utilized various parts of E. senegalensis to treat a wide range of ailments, including malaria, jaundice, infections, and inflammatory conditions. The stem bark, in particular, is a rich source of a variety of secondary metabolites, including a significant number of prenylated flavonoids and isoflavonoids, to which this compound belongs[1][2][3].

Isolation of this compound

The isolation of this compound from the stem bark of Erythrina senegalensis typically involves a multi-step process of extraction and chromatographic separation. While the seminal work by Wandji and colleagues in 1995 first reported the isolation of this compound, the detailed experimental protocol from this specific publication is not widely accessible. However, based on general methods for isolating prenylated flavonoids from Erythrina species, a comprehensive protocol can be outlined.

General Experimental Protocol for Isolation

2.1.1. Plant Material Collection and Preparation

  • Collection: The stem bark of Erythrina senegalensis should be collected from a mature plant. Proper botanical identification is crucial to ensure the correct species is used.

  • Preparation: The collected bark is washed to remove any debris and then air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction

  • Solvent Selection: A combination of polar and non-polar solvents is typically used for the extraction of flavonoids. A common approach is sequential extraction with solvents of increasing polarity or the use of a moderately polar solvent system. For the initial extraction of a broad range of compounds, including this compound, a mixture of dichloromethane and methanol (1:1 v/v) or methanol alone is effective.

  • Extraction Procedure (Maceration):

    • The powdered stem bark is macerated in the chosen solvent system (e.g., dichloromethane:methanol 1:1) at room temperature for a period of 24-72 hours, with occasional agitation.

    • The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

    • This process can be repeated multiple times with the plant residue to maximize the extraction yield.

2.1.3. Fractionation and Purification

  • Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the crude extract can be dissolved in a methanol/water mixture and then sequentially partitioned with solvents like n-hexane, dichloromethane, ethyl acetate, and n-butanol. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate or dichloromethane fractions.

  • Column Chromatography: The enriched fraction is then subjected to further separation using column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions collected from the column are analyzed by TLC to identify those containing the target compound. Fractions with similar profiles are pooled and may require further purification using preparative TLC or semi-preparative HPLC to isolate pure this compound.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure, including the connectivity of atoms and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system, respectively.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Erythrina senegalensis has not been experimentally elucidated. However, based on the well-established pathways of flavonoid and isoflavonoid biosynthesis in other legume species, a putative pathway can be proposed. The biosynthesis can be conceptually divided into three main stages: formation of the isoflavonoid backbone, and two subsequent prenylation events.

Stage 1: Formation of the Isoflavonoid Core (Phenylpropanoid and Isoflavonoid Pathways)

The biosynthesis of the basic C6-C3-C6 isoflavonoid skeleton begins with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

  • Phenylalanine to 4-Coumaroyl-CoA: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

    • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

    • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

    • 4-Coumaroyl-CoA ligase (4CL): Activates 4-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.

  • Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Isoflavone Synthesis:

    • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin.

    • Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key rearrangement of the flavanone skeleton to form the isoflavone, genistein. This involves the migration of the B-ring from C2 to C3 of the C-ring.

The following diagram illustrates the initial stages of the isoflavonoid biosynthesis pathway.

Flavonoid_Biosynthesis L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS

Figure 1. General Biosynthetic Pathway to the Isoflavone Core.
Stage 2: Prenylation of the Isoflavonoid Core

This compound possesses two prenyl groups. These are added to the isoflavone backbone by enzymes called prenyltransferases . These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the flavonoid ring. In the case of this compound, two distinct prenylation events occur.

The exact order of these prenylation events and the specific prenyltransferases involved in E. senegalensis are unknown. However, studies on other legumes have identified specific flavonoid/isoflavonoid prenyltransferases. It is hypothesized that one or more specific prenyltransferases in Erythrina senegalensis catalyze the attachment of a prenyl group and a modified prenyl group to the genistein core to ultimately form this compound. The biosynthesis of the prenyl donor, DMAPP, occurs via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

The following diagram illustrates the proposed final steps in the biosynthesis of this compound.

Erysenegalensein_E_Biosynthesis Genistein Genistein Intermediate_1 Prenyl-Genistein Intermediate Genistein->Intermediate_1 Prenyltransferase 1 DMAPP DMAPP DMAPP->Intermediate_1 Prenyltransferase 1 Intermediate_2 Di-prenyl-Genistein Intermediate DMAPP->Intermediate_2 Prenyltransferase 2 Intermediate_1->Intermediate_2 Prenyltransferase 2 Erysenegalensein_E Erysenegalensein_E Intermediate_2->Erysenegalensein_E Hydroxylation/Modification

Figure 2. Hypothetical Final Steps in this compound Biosynthesis.

Proposed Experimental Workflow for Biosynthesis Studies

To elucidate the specific biosynthetic pathway of this compound in Erythrina senegalensis, a combination of transcriptomics, enzymology, and metabolic profiling would be required.

Transcriptome Analysis
  • RNA Sequencing: Perform RNA-seq on tissues of E. senegalensis that actively produce this compound (e.g., stem bark) and compare the transcript profiles with tissues that do not (e.g., leaves, if applicable).

  • Gene Identification: Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, IFS, and particularly, prenyltransferases, based on sequence homology to known genes from other legume species.

Enzyme Characterization
  • Gene Cloning and Expression: Clone the candidate prenyltransferase genes and express them in a heterologous system (e.g., E. coli or yeast).

  • Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with potential substrates (e.g., genistein) and prenyl donors (DMAPP) to determine their specific activity and products.

Metabolic Profiling
  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify potential biosynthetic intermediates in different tissues of E. senegalensis.

  • Tracer Studies: Feed isotopically labeled precursors (e.g., ¹³C-phenylalanine) to E. senegalensis tissues or cell cultures and track the incorporation of the label into this compound and its proposed intermediates using LC-MS.

The following diagram outlines a potential experimental workflow for investigating the biosynthesis of this compound.

Biosynthesis_Workflow cluster_0 In Silico & Transcriptomics cluster_1 Molecular Biology & Enzymology cluster_2 Metabolomics cluster_3 Pathway Elucidation RNA_Seq RNA-Seq of E. senegalensis tissues Gene_ID Identify Candidate Biosynthesis Genes RNA_Seq->Gene_ID Cloning Clone Candidate Genes Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Assay Enzyme Assays Expression->Assay Pathway_Validation Validate Biosynthetic Pathway Assay->Pathway_Validation LCMS_Profiling LC-MS Metabolic Profiling LCMS_Profiling->Pathway_Validation Tracer_Studies Isotopic Labeling Studies Tracer_Studies->Pathway_Validation

References

An In-depth Technical Guide on Erysenegalensein E: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E is a prenylated isoflavonoid that has been isolated from various plant species, most notably from the stem bark of Erythrina senegalensis[1]. As a member of the flavonoid class of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It also outlines the experimental methodologies for its isolation and characterization based on available scientific literature, and discusses its potential therapeutic applications.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that are widely distributed in the plant kingdom. Their basic structure consists of a fifteen-carbon skeleton, which includes two benzene rings linked by a three-carbon chain. The addition of isoprenoid units, such as a prenyl group, to the flavonoid core structure enhances their lipophilicity and can significantly modulate their biological activity. This compound is one such prenylated isoflavonoid, and its structural characteristics suggest a potential for various pharmacological effects. This document aims to consolidate the available scientific data on this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

General Properties
PropertyValueSource
Molecular Formula C₂₅H₂₆O₆PubChem
Molecular Weight 422.5 g/mol PubChem
IUPAC Name 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-onePubChem
CAS Number 154992-17-3PubChem

A comprehensive table summarizing the key identifiers and general properties of this compound.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this guide provides an overview of the types of data used for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, these techniques would be used to identify the chemical shifts and coupling constants of the protons and carbons in the isoflavonoid core, the prenyl groups, and the hydroxy-3-methylbut-3-enyl substituent. Detailed 2D-NMR experiments such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information about the different substituents and how they are linked.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The UV spectrum of this compound would be expected to show absorption maxima characteristic of the isoflavonoid scaffold.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyranone ring, and aromatic (C=C) bonds.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and characterization of this compound based on standard phytochemical techniques.

Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the stem bark of Erythrina senegalensis, typically involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This compound is expected to be present in the moderately polar to polar extracts.

  • Fractionation: The crude extract containing the compound of interest is then fractionated using column chromatography. A variety of stationary phases can be used, with silica gel being the most common. The mobile phase is typically a gradient system of solvents like n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

A generalized workflow for the isolation and purification of this compound.
Structural Elucidation

The purified this compound is then subjected to a battery of spectroscopic analyses to confirm its structure:

  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded to determine the complete chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to confirm the molecular formula.

  • UV and IR Spectroscopy: UV and IR spectra are recorded to identify the chromophores and functional groups, respectively, which provides corroborating evidence for the proposed structure.

Structural_Elucidation Pure_Compound Pure this compound NMR NMR (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS UV_IR UV & IR Spectroscopy Pure_Compound->UV_IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation UV_IR->Structure_Confirmation

Key spectroscopic methods for the structural elucidation of this compound.

Biological Activity and Potential Applications

Preliminary studies have indicated that this compound and related compounds from Erythrina senegalensis possess a range of biological activities. These include:

  • Antimicrobial Activity: Like many flavonoids, this compound may exhibit activity against various bacteria and fungi.

  • Antioxidant Activity: The phenolic hydroxyl groups in its structure suggest that it may act as a free radical scavenger.

  • Anticancer Activity: Some studies have reported cytotoxic effects of this compound against certain cancer cell lines[1].

  • Antihypertensive and Hypoglycemic Effects: Extracts containing this compound have been investigated for their potential to manage high blood pressure and diabetes.

These preliminary findings suggest that this compound could be a valuable lead compound for the development of new drugs. Further research is needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.

Biological_Activities cluster_compound This compound cluster_activities Potential Biological Activities Erysenegalensein_E Chemical Structure Antimicrobial Antimicrobial Erysenegalensein_E->Antimicrobial Antioxidant Antioxidant Erysenegalensein_E->Antioxidant Anticancer Anticancer Erysenegalensein_E->Anticancer Antihypertensive Antihypertensive Erysenegalensein_E->Antihypertensive

Potential therapeutic applications of this compound.

Conclusion

This compound is a structurally interesting prenylated isoflavonoid with promising biological activities. This guide has summarized the currently available information on its physicochemical properties and the methodologies for its study. Further in-depth research, particularly on its pharmacology and toxicology, is warranted to fully explore its therapeutic potential. The detailed experimental data from the primary literature, especially the work of Wandji et al., remains a critical resource for any researcher investigating this compound.

References

Erysenegalensein E: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis. This technical guide provides a comprehensive overview of its molecular characteristics, including its molecular formula and weight. While detailed experimental protocols for its specific isolation and the elucidation of its mechanism of action are not extensively documented in publicly available literature, this document outlines general methodologies for the extraction of related compounds from its natural source and standard assays for evaluating its known biological activities. This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. Further research is required to fully characterize its spectroscopic data and to determine the specific signaling pathways through which it exerts its biological effects.

Molecular and Chemical Properties

This compound is a complex organic molecule with the molecular formula C25H26O6.[1] Its molecular weight has been determined to be approximately 422.47 g/mol .[2] The chemical structure of this compound is characterized by a central isoflavonoid core with prenyl and other functional group substitutions.

PropertyValueReference
Molecular Formula C25H26O6[1]
Molecular Weight 422.47 g/mol [2]
IUPAC Name 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[1]
CAS Number 154992-17-3
Natural Source Erythrina senegalensis[1]

Biological Activity

This compound has been identified as a cytotoxic and antiproliferative agent.[3] Studies on extracts from Erythrina senegalensis containing this and other isoflavonoids have shown activity against various cancer cell lines.[4] While the specific mechanisms of action for this compound have not been fully elucidated, the broader class of isoflavonoids is known to interact with various cellular targets, potentially leading to the induction of apoptosis or cell cycle arrest.[2][4]

Experimental Protocols

General Extraction and Isolation of Compounds from Erythrina senegalensis

The following is a general protocol for the extraction of compounds from the stem bark of Erythrina senegalensis, which would be the initial step prior to the specific isolation of this compound.

  • Plant Material Preparation : The stem bark of Erythrina senegalensis is collected, washed, and air-dried in the shade. The dried material is then pulverized into a fine powder.[4]

  • Extraction : The powdered bark is subjected to maceration with a suitable solvent, such as a dichloromethane/methanol mixture (1:1), methanol, or dichloromethane alone, for a specified period (e.g., 72 hours) with occasional agitation.[4]

  • Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

  • Fractionation : The crude extract can be further fractionated using techniques like liquid-liquid partitioning with solvents of varying polarity (e.g., ethyl acetate) to separate compounds based on their solubility.[4]

  • Purification : Final purification of individual compounds like this compound from the enriched fractions is typically achieved through chromatographic techniques such as column chromatography (using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The structural elucidation of the purified this compound would involve a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. A 13C NMR spectrum for this compound is referenced in the PubChem database.[1]

  • Infrared (IR) Spectroscopy : To identify the presence of key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition : After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization : The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways modulated by this compound. The cytotoxic effects of other compounds isolated from Erythrina senegalensis have been linked to the induction of apoptosis, pyroptosis, and autophagy.[2][4] However, the precise molecular targets and signaling cascades affected by this compound remain an area for future investigation.

To facilitate such future research, a generalized workflow for investigating the mechanism of action of a cytotoxic compound is presented below.

Experimental_Workflow General Workflow for Elucidating Mechanism of Action cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_target_identification Target Identification Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay Treat cells IC50 Determine IC50 Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) IC50->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) IC50->Cell_Cycle_Analysis Use IC50 concentration Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for key pathway proteins) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Target_ID Target Identification (e.g., Proteomics, Kinase profiling) Pathway_Analysis->Target_ID Validation Target Validation (e.g., siRNA, Overexpression) Target_ID->Validation

Caption: General workflow for investigating the cytotoxic mechanism of a compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antiproliferative properties. This technical guide has summarized its known molecular characteristics and provided an outline of experimental approaches for its study. A significant gap in the current knowledge is the lack of detailed information on its specific mechanism of action, particularly the signaling pathways it perturbs. Future research should focus on the complete spectroscopic characterization of this compound, the development of a detailed and reproducible isolation protocol, and in-depth studies to identify its molecular targets and delineate the signaling cascades involved in its biological activity. Such investigations are essential to fully assess its potential as a therapeutic agent.

References

In-Depth Technical Guide: Spectroscopic Data of Erysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for erysenegalensein E, a prenylated isoflavone isolated from the stem bark of Erythrina senegalensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex isoflavonoid with the molecular formula C₂₅H₂₆O₆. Its structure is characterized by a core isoflavone skeleton with two prenyl-derived substituents, contributing to its bioactivity.

Molecular Formula: C₂₅H₂₆O₆ Molar Mass: 422.47 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of this compound.

IonCalculated m/zFound m/z
[M]⁺422.1729422.1730
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
27.88s
2'7.34d8.5
3'6.86d8.5
5'6.86d8.5
6'7.34d8.5
1''3.32d7.0
2''5.22t7.0
4''1.75s
5''1.66s
1'''2.88dd14.0, 4.5
3.14dd14.0, 8.0
2'''4.10dd8.0, 4.5
4'''4.88s
4.98s
5'''1.84s
5-OH13.20s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)
2153.2
3122.8
4180.8
4a105.4
5161.5
6110.4
7162.2
8108.2
8a157.8
1'123.5
2'130.5
3'115.5
4'157.5
5'115.5
6'130.5
1''21.4
2''122.0
3''131.8
4''25.8
5''17.9
1'''28.5
2'''70.1
3'''147.2
4'''112.8
5'''18.2

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as detailed in the primary literature.

Isolation of this compound

Dried and powdered stem bark of Erythrina senegalensis was subjected to extraction with methanol (MeOH). The resulting crude extract was then partitioned and subjected to multiple chromatographic steps, including column chromatography over silica gel, to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were recorded on a mass spectrometer, likely using an electron ionization (EI) or electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for complete structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (Erythrina senegalensis) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS_Data Molecular Formula & Weight MS->MS_Data NMR_Data Structural Fragments & Connectivity NMR->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for Natural Product Isolation and Analysis.

Erysenegalensein E: A Review of Its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis, a plant traditionally used in African medicine for various ailments.[1] Emerging research has identified this compound as a compound with potential anticancer properties, specifically demonstrating cytotoxic and antiproliferative activities against cancer cell lines.[1][2] This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activity, experimental methodologies, and the current understanding of its mechanism of action.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₆O₆PubChem
Molecular Weight422.5 g/mol PubChem
IUPAC Name5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-onePubChem
ChEMBL IDCHEMBL557493PubChem
PubChem CID15478903PubChem

Biological Activity: Cytotoxicity and Antiproliferative Effects

This compound has been identified as a cytotoxic agent with antiproliferative properties.[1][3] The primary quantitative data available for its biological activity is summarized in the table below.

CompoundCell LineActivityIC₅₀ (µM)Source
This compoundKB-3-1 (Human cervix carcinoma)Cytotoxic58.4[4]

Research has also indicated that this compound exhibits differential activity against drug-sensitive and drug-resistant cancer cell lines. Specifically, it was found to be significantly less active against the multidrug-resistant KB-3-1 cell line compared to its parent KB cell line, suggesting that it may be a substrate for multidrug resistance pumps.[5]

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the methanol extract of the stem bark of Erythrina senegalensis.[4] The general procedure involves:

  • Extraction: Air-dried and powdered stem bark is subjected to extraction with methanol.

  • Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes:

    • Column chromatography on silica gel.

    • Further separation using techniques like Sephadex LH-20 column chromatography.

    • Final purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay (Resazurin-Based Method)

The cytotoxic activity of this compound against the KB-3-1 human cervix carcinoma cell line was determined using a cell-based resazurin cytotoxicity assay with a fluorescence readout.[6]

  • Cell Culture: KB-3-1 cells are maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

  • Resazurin Assay: After incubation, a solution of resazurin is added to each well. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at an appropriate excitation and emission wavelength.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a prenylated isoflavonoid, its anticancer activity is likely attributed to its ability to modulate various cellular signaling pathways. The prenyl group is known to enhance the lipophilicity of flavonoids, facilitating their penetration into cells and interaction with intracellular targets.[4]

dot

General Research Workflow for this compound cluster_0 Source & Isolation cluster_1 Biological Evaluation cluster_2 Further Research (Hypothetical) Erythrina senegalensis Erythrina senegalensis Stem Bark Stem Bark Erythrina senegalensis->Stem Bark Methanol Extraction Methanol Extraction Stem Bark->Methanol Extraction Chromatographic Purification Chromatographic Purification Methanol Extraction->Chromatographic Purification This compound This compound Chromatographic Purification->this compound Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination Cancer Cell Lines (e.g., KB-3-1) Cancer Cell Lines (e.g., KB-3-1) Cancer Cell Lines (e.g., KB-3-1)->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies Hypothetical Signaling Pathways for Prenylated Flavonoids cluster_0 Cellular Effects cluster_1 Potential Molecular Targets This compound This compound Protein Kinases Protein Kinases This compound->Protein Kinases Transcription Factors Transcription Factors This compound->Transcription Factors Apoptotic Proteins (e.g., Caspases) Apoptotic Proteins (e.g., Caspases) This compound->Apoptotic Proteins (e.g., Caspases) Inhibition of Proliferation Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Protein Kinases->Inhibition of Proliferation Protein Kinases->Cell Cycle Arrest Transcription Factors->Inhibition of Proliferation Apoptotic Proteins (e.g., Caspases)->Induction of Apoptosis

References

The Pharmacological Potential of Erythrina senegalensis: A Technical Guide to its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina senegalensis, commonly known as the Senegal coral tree, is a thorny leguminous tree native to West Africa. Traditionally, various parts of this plant, including the stem bark, roots, and leaves, have been extensively used in folk medicine to treat a wide array of ailments, ranging from infectious diseases and inflammation to pain and even cancer-related symptoms.[1] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile responsible for a broad spectrum of biological activities. This technical guide provides an in-depth overview of the bioactive compounds isolated from Erythrina senegalensis, their quantified biological activities, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects.

Phytochemical Composition

Erythrina senegalensis is a rich source of various secondary metabolites. Phytochemical screenings of different parts of the plant have consistently revealed the presence of several classes of bioactive compounds. These include:

  • Flavonoids and Isoflavonoids: This is the most abundant group of compounds, with many being prenylated, a structural feature often associated with enhanced biological activity.[2] Examples include alpinumisoflavone, derrone, warangalone, erysenegalensein E, and senegalensin.[3]

  • Triterpenes: Oleanolic acid, erythrodiol, and maniladiol are prominent triterpenes isolated from this plant.

  • Alkaloids: Erysodine is an alkaloid that has been identified in the seeds.

  • Pterocarpans: Erybraedine A and C are examples of pterocarpans found in the roots.[3]

  • Other Phenolic Compounds: Tannins and other phenols contribute to the plant's antioxidant and antimicrobial properties.[4]

  • Saponins and Glycosides: These compounds are also present and are known for their diverse biological effects.[4][5]

Quantitative Biological Activities

The compounds and extracts from Erythrina senegalensis have demonstrated a range of biological effects. The following tables summarize the quantitative data from various studies.

Anticancer and Cytotoxic Activities

A significant number of compounds from E. senegalensis have been evaluated for their potential against various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: In Vitro Cytotoxic Activity of Compounds from Erythrina senegalensis [3][2]

CompoundCancer Cell LineIC50 (µM)
Alpinumisoflavone HCT-116 (Colon)3.5
PC-3 (Prostate)4.2
U87MG.ΔEGFR (Glioblastoma)5.3
Derrone CCRF-CEM (Leukemia)7.1
HCT-116 (p53+/+) (Colon)14.8
U87MG (Glioblastoma)25.6
Erybraedin A A549 (Lung)1.5
HCT-116 (Colon)2.4
Erysenegalensein M CCRF-CEM (Leukemia)3.2
HCT-116 (p53+/+) (Colon)4.1
Maniladiol HCT-116 (Colon)15.0
Oleanolic Acid HCT-116 (Colon)20.0
HepG2 (Liver)25.0
Warangalone CCRF-CEM (Leukemia)7.4
HCT-116 (p53+/+) (Colon)12.3

Table 2: In Vitro Cytotoxic Activity of Erythrina senegalensis Extracts [6]

Extract/FractionCancer Cell LineIC50 (µg/mL)
Methanol Extract U373 (Glioblastoma)66 ± 3
MCF-7 (Breast)38 ± 2
A549 (Lung)42 ± 1
SKMEL-28 (Melanoma)36 ± 1
B16F10 (Melanoma)33 ± 2
CH2Cl2 Extract U373 (Glioblastoma)37 ± 2
MCF-7 (Breast)29 ± 2
A549 (Lung)19 ± 3
SKMEL-28 (Melanoma)29 ± 1
B16F10 (Melanoma)37 ± 1
Ethyl Acetate Subfraction U373 (Glioblastoma)34 ± 1
MCF-7 (Breast)25 ± 2
A549 (Lung)19 ± 2
SKMEL-28 (Melanoma)27 ± 2
B16F10 (Melanoma)32 ± 1
Antimicrobial and Antibiofilm Activities

Extracts and purified compounds from E. senegalensis have shown activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Erythrina senegalensis Stem Bark Extracts [7]

ExtractMicroorganismZone of Inhibition (mm)MIC (mg/mL)
Methanol Escherichia coli148
Staphylococcus aureus420
Pseudomonas aeruginosa420
Salmonella typhi127.5
Streptococcus pyogenes1025
Candida albicans810
Aspergillus flavus620
Aspergillus fumigatus-30
Penicillium notatum425
Chloroform Escherichia coli12-
Staphylococcus aureus6-
Aqueous Escherichia coli6-
Staphylococcus aureus2-

Table 4: Antibiofilm Activity of Aqueous Leaf Extract of Erythrina senegalensis [8]

MicroorganismConcentration (mg/mL)Biofilm Inhibition (%)
Klebsiella pneumoniae 10054.32
20057.73
30058.13
40058.53
Pseudomonas aeruginosa 10042.97
20064.02
30029.78
40049.27
Salmonella Enteritidis 10015.41
20012.96
3008.93
400-7.18
Antioxidant Activity

The antioxidant potential of E. senegalensis extracts has been demonstrated through various assays, with the half-maximal inhibitory concentration (IC50) for radical scavenging being a key parameter.

Table 5: Antioxidant Activity of Erythrina senegalensis Extracts [9][10][11]

Plant PartExtractAssayIC50 (µg/mL)
Leaf MethanolDPPH291.1
MethanolABTS44.86
Stem Bark DichloromethaneDPPH5.76 ± 0.68
Ethyl AcetateDPPH11.4 ± 1.3
Root DichloromethaneDPPH5.18 ± 0.06
Ethyl AcetateDPPH7.27 ± 0.13
Anti-inflammatory Activity

The anti-inflammatory effects have been evaluated in vivo, with the reduction of paw edema being a common model.

Table 6: In Vivo Anti-inflammatory Activity of Erythrina senegalensis Leaf Extract [12]

ExtractDose (mg/kg)Edema Inhibition (%)
Ethanol 12035
Antiplasmodial Activity

The traditional use of E. senegalensis for treating malaria is supported by in vivo studies demonstrating a reduction in parasitemia.

Table 7: In Vivo Antiplasmodial Activity of Erythrina senegalensis Leaf Extract [13]

ExtractDose (mg/kg)Parasitemia Reduction (%)
Methanol 200Significant (p < 0.05)
400Significant (p < 0.05)
600Significant (p < 0.05)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of the biological activities of compounds from Erythrina senegalensis.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells with NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance against a specific microorganism.

  • Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity of the substance.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

    • Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

    • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

    • Sample Application: Add a fixed volume of the test extract or compound at a known concentration into each well.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method for evaluating the free radical scavenging capacity of a sample.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Procedure:

    • Sample and DPPH Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions of the test extract or compound.

    • Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

    • Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test substance to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions and divide them into control and treatment groups.

    • Test Substance Administration: Administer the test extract or compound orally or via another appropriate route at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • Induction of Edema: After a specific time (e.g., 30-60 minutes post-treatment), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

    • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

In Vivo Antiplasmodial Activity (Peter's 4-Day Suppressive Test)

This is a standard in vivo method to evaluate the blood schizonticidal activity of a potential antimalarial agent.

  • Principle: The test assesses the ability of a compound to suppress the growth of malaria parasites in infected mice over a four-day period.

  • Procedure:

    • Infection: Inoculate mice intraperitoneally with a standard inoculum of Plasmodium berghei-parasitized red blood cells.

    • Treatment: Administer the test extract or compound orally to the mice daily for four consecutive days, starting on the day of infection.

    • Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears.

    • Microscopic Examination: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

    • Data Analysis: Calculate the average percentage of parasitemia suppression in the treated groups compared to the untreated control group.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of compounds from Erythrina senegalensis, particularly their anticancer effects.

Oleanolic Acid: Targeting STAT3 and Hedgehog Pathways in Angiogenesis

Oleanolic acid has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[5][14] It exerts this effect by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Sonic Hedgehog (SHH) signaling pathways.[5][14] This leads to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and basic Fibroblast Growth Factor (bFGF).[5]

Oleanolic_Acid_Pathway OA Oleanolic Acid STAT3 STAT3 OA->STAT3 SHH Hedgehog Pathway OA->SHH VEGFA_bFGF VEGF-A, bFGF STAT3->VEGFA_bFGF SHH->VEGFA_bFGF Angiogenesis Angiogenesis VEGFA_bFGF->Angiogenesis

Oleanolic acid inhibits angiogenesis by suppressing STAT3 and Hedgehog signaling.
Erybraedin A: A Potential Src Inhibitor

Erybraedin A has been identified as a potential inhibitor of the non-receptor tyrosine kinase Src.[15][16] Src plays a crucial role in cancer cell adhesion, proliferation, and survival. By inhibiting Src activation, Erybraedin A can block the adhesion of cancer cells to the extracellular matrix, leading to a form of programmed cell death known as anoikis.[15]

Erybraedin_A_Pathway Erybraedin_A Erybraedin A Src Src Kinase Erybraedin_A->Src FAK_Akt FAK, Akt Src->FAK_Akt Cell_Adhesion Cell Adhesion FAK_Akt->Cell_Adhesion Cell_Viability Cell Viability FAK_Akt->Cell_Viability

Erybraedin A inhibits Src kinase, leading to reduced cell adhesion and viability.
Alpinumisoflavone: Induction of GSDME-Dependent Pyroptosis

Alpinumisoflavone has been shown to induce a form of inflammatory programmed cell death called pyroptosis in esophageal squamous cell carcinoma cells.[17] This process is dependent on the cleavage of Gasdermin E (GSDME) by activated caspase-3.[17] The cleavage of GSDME leads to the formation of pores in the cell membrane, resulting in cell lysis.

Alpinumisoflavone_Pathway AIF Alpinumisoflavone Caspase3 Caspase-3 Activation AIF->Caspase3 GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Alpinumisoflavone induces pyroptosis through caspase-3-mediated GSDME cleavage.
Derrone: Induction of Autophagy

Derrone, another isoflavonoid from E. senegalensis, has been reported to induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[1] This process can have both pro-survival and pro-death roles in cancer, depending on the cellular context.

Derrone_Pathway Derrone Derrone Autophagy_Induction Autophagy Induction Derrone->Autophagy_Induction Cell_Fate Cell Survival / Cell Death Autophagy_Induction->Cell_Fate

Derrone induces autophagy, influencing cancer cell fate.

Conclusion and Future Directions

Erythrina senegalensis represents a valuable source of structurally diverse and biologically active compounds with significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide underscore the importance of this plant in drug discovery and development. The demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of its constituents provide a strong scientific basis for its traditional medicinal uses.

Future research should focus on:

  • Isolation and characterization of novel compounds: The full phytochemical profile of E. senegalensis is likely yet to be completely elucidated.

  • In-depth mechanistic studies: Further investigation into the specific molecular targets and signaling pathways of the most potent compounds is necessary to understand their full therapeutic potential and potential side effects.

  • In vivo efficacy and safety studies: More extensive animal studies are required to evaluate the efficacy, pharmacokinetics, and safety of purified compounds and standardized extracts.

  • Clinical trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into effective therapies for human diseases.

The continued exploration of the rich chemical diversity of Erythrina senegalensis holds great promise for the discovery of new and effective therapeutic agents.

References

Preliminary Cytotoxicity Screening of Erysenegalensein E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis.[1][2] Compounds from this plant have been noted for their antiproliferative and cytotoxic activities, making this compound a compound of interest for further investigation in cancer research.[1][2] This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, including a summary of its reported activity, detailed experimental protocols for assessing cytotoxicity, and a discussion of potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Cytotoxicity Data of this compound

While this compound has been identified as having cytotoxic properties, specific IC50 values across a range of cancer cell lines are not extensively detailed in publicly available literature.[1] The following table provides a template for how such data would be presented. For illustrative purposes, it includes data for other cytotoxic compounds isolated from Erythrina senegalensis.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound (e.g., MCF-7)(e.g., MTT Assay)Data Not Available
Erysenegalensein M VariousNot SpecifiedCytotoxic[1]
Alpinumisoflavone VariousNot Specified~35 (mean)[1]
Maniladiol VariousNot Specified~15 (mean)[1]
Erythrodiol VariousNot Specified<36 (mean)[1]
Oleanolic Acid VariousNot Specified~73 (mean)[1]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed for the screening of this compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

  • Washing: Remove the TCA solution and wash the plates multiple times with 1% acetic acid to remove excess dye.[4] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound dye. Repeat this wash step at least three times.[4]

  • Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[4][5]

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[3][5]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and a vehicle control. Incubate for the desired period.

  • MTT Addition: After the treatment period, add 50 µL of MTT solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow the MTT to be metabolized into formazan crystals by viable cells.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure the formazan is fully dissolved.[7] Read the absorbance at a wavelength of 570-590 nm.[6][7]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plates B 24h Incubation (Cell Adhesion) A->B C Addition of this compound (Serial Dilutions) B->C D Incubation (e.g., 48-72h) C->D E Addition of Cytotoxicity Reagent (e.g., MTT, SRB) D->E F Incubation & Solubilization E->F G Absorbance Reading (Microplate Reader) F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Apoptosis Induction

Many isoflavonoids exert their cytotoxic effects by inducing apoptosis.[1] While the specific mechanism for this compound is not fully elucidated, a potential pathway involves the intrinsic (mitochondrial) apoptosis pathway.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A This compound B Bax Upregulation A->B C Bcl-2 Downregulation A->C D Mitochondrial Membrane Potential Disruption B->D C->D E Cytochrome c Release D->E G Caspase-9 Activation E->G F Apaf-1 F->G H Caspase-3 Activation G->H I PARP Cleavage H->I J Apoptosis I->J

Caption: A potential intrinsic apoptosis pathway.

Potential Mechanism of Action

The cytotoxic activity of isoflavonoids is often linked to the induction of programmed cell death, or apoptosis.[1] This can be triggered through various signaling pathways. For instance, some compounds induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[9] Other mechanisms, such as cell cycle arrest, pyroptosis, and autophagy have also been associated with isoflavonoids from Erythrina senegalensis.[1][2] Further studies are required to elucidate the precise mechanism of action for this compound.

References

Known Biological Targets of Prenylated Isoflavonoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavonoids, a subclass of flavonoids characterized by the attachment of a prenyl group, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of the lipophilic prenyl moiety often enhances the pharmacological properties of the parent isoflavone, leading to improved membrane permeability and interaction with molecular targets.[1][2] This technical guide provides a comprehensive overview of the known biological targets of prenylated isoflavonoids, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data on Biological Targets

The interaction of prenylated isoflavonoids with their biological targets has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50), minimal inhibitory concentrations (MIC), and binding affinities (Ki) of various prenylated isoflavonoids against a range of enzymes, receptors, and other proteins.

Table 1: Enzyme Inhibition by Prenylated Isoflavonoids

Prenylated IsoflavonoidEnzyme TargetIC50 / Ki / MICReference Compound / ConditionsSource
NeobavaisoflavoneNorA Efflux Pump (S. aureus)MIC: 12.5 µg/mL-[3]
GlabreneNorA Efflux Pump (S. aureus)MIC: 12.5–25 µg/mL-[3]
Millexatin ABacteriaMIC: 2-8 μg/mL-[4]
6,8-diprenylgenisteinS. iniaeMIC: 1.95–15.63 µg/mL-[5]
XanthohumolSW480 colon cancer cellsIC50: 3.6 µM-[6]
XanthohumolSW620 colon cancer cellsIC50: 7.3 µM-[6]
Barbigerone analogue 59H460 cancer cellsIC50: 0.46±0.14 μM-[7]
Barbigerone analogue 59Ramos cancer cellsIC50: 0.62±0.09 μM-[7]
Barbigerone analogue 59HeLa cancer cellsIC50: 0.17±0.11 μM-[7]
Barbigerone analogue 59HCT116 cancer cellsIC50: 0.12±0.07 μM-[7]
Isoflavone analogue 115iDU-145 prostate cancer cellsIC50: 1.4±0.3 μM-[7]
Isoflavone analogue 119bA549 cancer cellsIC50: 2.6 µM-[7]
Isoflavone analogue 119bMDA-MB-231 cancer cellsIC50: 1.0 µM-[7]
Isoflavone analogue 119bMCF-7 cancer cellsIC50: 3.1 µM-[7]
Isoflavone analogue 119bKB cancer cellsIC50: 4.2 µM-[7]
Isoflavone analogue 119bKB-VN cancer cellsIC50: 0.67 µM-[7]
Diffusiflavone BAnti-inflammatoryIC50: 0.17 µM-[8]
Diffusiflavone CAnti-inflammatoryIC50: 0.36 µM-[8]
Diffusicarpan AAnti-inflammatoryIC50: 6.55 µM-[8]
Diffusicarpan BAnti-inflammatoryIC50: 1.30 µM-[8]
6-prenylorobolAnti-inflammatoryIC50: 4.53 µM-[8]

Table 2: Antiproliferative Activity of Prenylated Flavonoids against Cancer Cell Lines

Prenylated FlavonoidCancer Cell LineIC50 (µM)Reference
XanthohumolA2780cis (Ovarian)< cisplatin[9]
XanthohumolMDA-MB-231 (Breast)< cisplatin[9]
XanthohumolT-47D (Breast)< cisplatin[9]
XanthohumolPC-3 (Prostate)< cisplatin[9]
XanthohumolHT-29 (Colon)< cisplatin[9]
IsoxanthohumolMDA-MB-231 (Breast)< cisplatin[9]
IsoxanthohumolT-47D (Breast)< cisplatin[9]
6-prenylnaringeninT-47D (Breast)< cisplatin[9]
Daphnegiravone DHepG2 (Liver)-[2]
AuriculasinVarious tumor cells-[2]

Table 3: Antimicrobial Activity of Prenylated Isoflavonoids

Prenylated IsoflavonoidMicroorganismMIC (µg/mL)Reference
Di-prenylated (iso)flavonoids (75% of 106 tested)MRSA≤ 25[10]
Mono-prenylated (iso)flavonoids (40% of 106 tested)MRSA≤ 25[10]
Mono-prenylated isoflavonoidsZygosaccharomyces parabailii≤ 12.5[10]
NeobavaisoflavoneS. aureus (all strains)12.5[3]
GlabreneS. aureus (wildtype & knockout)12.5–25[3]
GlabreneS. aureus (overexpressing)25[3]
Millexatin ABacteria2-8[4]
Millexatin FBacteria2-8[4]
6,8-diprenlygenisteinS. iniae1.95-15.63[5]
Prenylated naringenin (cpd 11)MRSA 97-7< commercial agents[11]
Prenylated naringenin (cpd 12)S. aureus (sensitive & resistant)5-50[11]
Prenylated genistein (cpd 13)S. aureus (sensitive & resistant)5-50[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prenylated isoflavonoid biological targets.

General Workflow for Natural Product Target Identification

The identification of protein targets for natural products like prenylated isoflavonoids is a critical step in understanding their mechanism of action. A general workflow combines both computational and experimental approaches.

Target_Identification_Workflow cluster_0 In Silico & Initial Screening cluster_1 Target Identification cluster_2 Target Validation & Mechanism Natural_Product_Library Natural Product Library (e.g., Prenylated Isoflavonoids) Virtual_Screening Virtual Screening (Docking, Pharmacophore) Natural_Product_Library->Virtual_Screening Bioactivity_Screening Initial Bioactivity Screening (Cell-based assays) Natural_Product_Library->Bioactivity_Screening Affinity_Chromatography Affinity Chromatography Virtual_Screening->Affinity_Chromatography Predicted Targets Bioactivity_Screening->Affinity_Chromatography Active Compounds ABPP Activity-Based Protein Profiling (ABPP) Bioactivity_Screening->ABPP Omics Proteomics / Transcriptomics Bioactivity_Screening->Omics Biophysical_Assays Biophysical Assays (SPR, ITC) Affinity_Chromatography->Biophysical_Assays Candidate Targets ABPP->Biophysical_Assays Omics->Biophysical_Assays Enzymatic_Assays Enzymatic/Functional Assays Biophysical_Assays->Enzymatic_Assays Validated Binding Cellular_Assays Cellular Target Engagement Enzymatic_Assays->Cellular_Assays Functional Effect Structural_Biology Structural Biology (X-ray, Cryo-EM) Cellular_Assays->Structural_Biology In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models

A generalized workflow for natural product target identification.
Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key target for many anticancer agents.

Principle: The polymerization of purified tubulin is monitored by an increase in absorbance or fluorescence over time. Inhibitors of polymerization will prevent or reduce this increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (prenylated isoflavonoid)

  • Positive control (e.g., colchicine)

  • Negative control (e.g., paclitaxel for stabilization)

  • 96-well microplate, spectrophotometer or fluorometer with temperature control.

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Pre-warm the 96-well plate to 37°C.

  • Add 10 µL of the test compound or control dilutions to the appropriate wells.

  • Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the plate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm or fluorescence (e.g., with a fluorescent reporter like DAPI) kinetically for 60 minutes.[12][13][14][15][16]

Data Analysis:

  • Plot absorbance/fluorescence versus time to generate polymerization curves.

  • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau height).

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Tubulin_Polymerization_Assay Start Start Prepare_Reagents Prepare Tubulin, Buffers, Compounds, and Controls on Ice Start->Prepare_Reagents Prewarm_Plate Pre-warm 96-well plate to 37°C Prepare_Reagents->Prewarm_Plate Add_Compounds Add Test Compounds and Controls to Wells Prewarm_Plate->Add_Compounds Initiate_Reaction Add Cold Tubulin Solution to Wells Add_Compounds->Initiate_Reaction Measure_Kinetics Measure Absorbance (340nm) or Fluorescence Kinetically at 37°C Initiate_Reaction->Measure_Kinetics Analyze_Data Analyze Polymerization Curves and Calculate IC50 Measure_Kinetics->Analyze_Data End End Analyze_Data->End

Workflow for the tubulin polymerization inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism.

Principle: The metabolism of a fluorescent or chromogenic probe substrate by a specific CYP isoform is measured. A decrease in product formation in the presence of the test compound indicates inhibition.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • Specific CYP probe substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • NADPH generating system

  • Test compound (prenylated isoflavonoid)

  • Known CYP inhibitor (positive control)

  • 96-well plate, incubator, plate reader (fluorometer or spectrophotometer) or LC-MS/MS.

Procedure:

  • Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the NADPH generating system and the specific probe substrate.

  • Incubate at 37°C for a defined time (e.g., 10-30 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using a plate reader or LC-MS/MS.[17][18][19][20]

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

CYP_Inhibition_Assay Start Start Prepare_Mixture Prepare Reaction Mixture with Microsomes/Enzyme and Buffer Start->Prepare_Mixture Add_Inhibitor Add Test Compound (Prenylated Isoflavonoid) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Add NADPH and Probe Substrate Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Solvent Incubate->Stop_Reaction Analyze_Metabolite Analyze Metabolite Formation (Plate Reader or LC-MS/MS) Stop_Reaction->Analyze_Metabolite Calculate_IC50 Calculate IC50 Value Analyze_Metabolite->Calculate_IC50 End End Calculate_IC50->End

Workflow for a cytochrome P450 inhibition assay.
NorA Efflux Pump Inhibition Assay

This assay is used to identify compounds that can inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism of antibiotic resistance.

Principle: The assay measures the intracellular accumulation of a fluorescent substrate of the NorA pump, such as ethidium bromide (EtBr). Inhibition of the pump leads to increased fluorescence.

Materials:

  • S. aureus strain overexpressing the NorA efflux pump (and a corresponding wild-type or knockout strain for comparison).

  • Ethidium bromide (EtBr)

  • Test compound (prenylated isoflavonoid)

  • Known NorA inhibitor (e.g., reserpine) as a positive control.

  • Growth medium (e.g., Tryptic Soy Broth)

  • 96-well black microplate, fluorescence plate reader.

Procedure:

  • Grow the S. aureus strains to the mid-logarithmic phase.

  • Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).

  • Add the bacterial suspension to the wells of a 96-well black microplate.

  • Add the test compound at various concentrations.

  • Add EtBr to all wells at a final concentration that gives a low basal fluorescence.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.[3][21][22][23]

Data Analysis:

  • Plot fluorescence intensity versus time.

  • Calculate the rate of EtBr accumulation from the initial linear phase of the curve.

  • Compare the rate of accumulation in the presence of the test compound to the vehicle control to determine the percentage of inhibition.

  • Determine the concentration of the test compound that results in a significant increase in EtBr accumulation.

NorA_Efflux_Pump_Assay Start Start Prepare_Bacteria Grow and Prepare S. aureus Strains Start->Prepare_Bacteria Plate_Bacteria Add Bacterial Suspension to 96-well Plate Prepare_Bacteria->Plate_Bacteria Add_Compounds Add Test Compounds and Controls Plate_Bacteria->Add_Compounds Add_EtBr Add Ethidium Bromide (EtBr) Add_Compounds->Add_EtBr Measure_Fluorescence Measure Fluorescence Kinetically Add_EtBr->Measure_Fluorescence Analyze_Data Analyze EtBr Accumulation Rates Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the NorA efflux pump inhibition assay.

Signaling Pathways Modulated by Prenylated Isoflavonoids

Prenylated isoflavonoids exert their cellular effects by modulating various signaling pathways that are often dysregulated in diseases such as cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Prenylated isoflavonoids have been shown to inhibit this pathway at multiple levels.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Toll-like Receptor (TLR) TNF Receptor (TNFR) Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Gene_Transcription activates Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->IKK_Complex inhibit Prenylated_Isoflavonoids->NFkB inhibit nuclear translocation

Inhibition of the NF-κB signaling pathway by prenylated isoflavonoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

MAPK_Signaling_Pathway Growth_Factors Growth Factors (EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (c-Jun, c-Fos, Elk-1) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->Raf inhibit Prenylated_Isoflavonoids->MEK inhibit p38_JNK p38 / JNK Prenylated_Isoflavonoids->p38_JNK activate Apoptosis Apoptosis p38_JNK->Apoptosis Akt_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Prenylated_Isoflavonoids Prenylated Isoflavonoids Prenylated_Isoflavonoids->PI3K inhibit Prenylated_Isoflavonoids->Akt inhibit phosphorylation PTEN PTEN PTEN->PIP3 dephosphorylates

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E is a prenylated isoflavonoid isolated from Erythrina senegalensis, a plant with a rich history in traditional African medicine. This technical guide provides a comprehensive overview of this compound and related natural products, focusing on their chemical properties, biological activities, and potential as therapeutic agents. This document summarizes the available quantitative data, details experimental protocols for isolation and bioassays, and visualizes key concepts to facilitate further research and drug development efforts.

Introduction

Erythrina senegalensis DC (Fabaceae) is a source of a diverse array of secondary metabolites, particularly prenylated flavonoids and isoflavonoids, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] Among these compounds, this compound has been identified as a molecule of interest due to its cytotoxic properties.[3] This guide aims to consolidate the current knowledge on this compound and its analogues, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a prenylated isoflavonoid with the chemical formula C₂₅H₂₆O₆.[4] Its structure is characterized by a C-6 prenyl group and an 8-(2-hydroxy-3-methylbut-3-enyl) substituent on the A-ring of the isoflavone core.

IUPAC Name: 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[4]

Quantitative Bioactivity Data

While specific quantitative data for the antiproliferative activity of this compound is not extensively reported in publicly available literature, its cytotoxic effects have been noted.[3] The bioactivity of several related prenylated isoflavonoids from Erythrina species has been quantified, providing a basis for structure-activity relationship (SAR) studies and predicting the potential potency of this compound. The following table summarizes the reported IC₅₀ values for these related compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Erysenegalensein M LNCaP (Prostate)8[5]
Alpinumisoflavone Mean of various cancer models35[6]
Derrone A549 (Lung)Induces apoptosis and autophagy[3]
Warangalone HL-60 (Leukemia)7[5]
Neobavaisoflavone CCRF-CEM (Leukemia)42.93[7]
U87MG (Glioblastoma)>115[7]
Sigmoidin H U87MG (Glioblastoma)25.59[7]
HCT116 (p53+/+) (Colon)110.51[7]
Erybraedin A Various cancer cell lines1.5 - 19[5]
Erybraedin C Various cancer cell lines1.5 - 19[5]
Phaseollin PC3 (Prostate)>10[6]
Maniladiol Mean of various cancer cell lines15[6]
Erythrodiol Mean of various cancer cell lines<36[6]

Experimental Protocols

General Isolation Protocol for Isoflavonoids from Erythrina senegalensis

Workflow for Isoflavonoid Isolation

G plant Dried and powdered stem bark of E. senegalensis extraction Maceration with Dichloromethane/Methanol (1:1) plant->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation gradient Gradient Elution (e.g., Hexane-EtOAc, EtOAc-MeOH) fractionation->gradient fractions Collection of Fractions gradient->fractions tlc TLC Analysis for Pooling fractions->tlc pooled Pooled Fractions tlc->pooled purification Preparative TLC or HPLC pooled->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for the isolation of isoflavonoids.

Methodology:

  • Plant Material Preparation: The stem bark of Erythrina senegalensis is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with a solvent system such as dichloromethane/methanol (1:1) at room temperature for an extended period (e.g., 72 hours), often with periodic agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Fractionation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system is employed, starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

  • Fraction Pooling and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together. These pooled fractions are then subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure compounds like this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxic activity of isolated compounds.

Workflow for MTT Cytotoxicity Assay

G cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Anticancer Mechanisms of Prenylated Isoflavonoids

While the specific signaling pathways affected by this compound have not been fully elucidated, the anticancer mechanisms of other prenylated isoflavonoids from Erythrina species often involve the induction of apoptosis (programmed cell death).

Potential Apoptosis Induction Pathway

G compound Prenylated Isoflavonoid (e.g., this compound) cell_membrane Cancer Cell Membrane compound->cell_membrane intracellular_targets Intracellular Targets cell_membrane->intracellular_targets stress_response Induction of Cellular Stress (e.g., ROS production) intracellular_targets->stress_response mitochondria Mitochondrial Dysfunction stress_response->mitochondria caspase_activation Caspase Cascade Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified potential pathway for apoptosis induction.

The presence of prenyl groups is thought to enhance the lipophilicity of these compounds, facilitating their interaction with cellular membranes and subsequent entry into the cell. Once inside, they may interact with various intracellular targets, leading to cellular stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in apoptosis.

Conclusion and Future Directions

This compound and related prenylated isoflavonoids from Erythrina senegalensis represent a promising class of natural products for anticancer drug discovery. While preliminary studies have highlighted their cytotoxic potential, further research is imperative. Future work should focus on:

  • Definitive determination of the IC₅₀ values of this compound against a broad panel of cancer cell lines.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Development and optimization of synthetic routes to produce this compound and its analogues for further preclinical and clinical evaluation.

  • In-depth structure-activity relationship studies to design and synthesize novel derivatives with improved potency and selectivity.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of these natural products into novel anticancer agents.

References

Ethnobotanical Uses of Erythrina senegalensis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Traditional Applications, Phytochemistry, and Pharmacological Activities

Introduction

Erythrina senegalensis, commonly known as the Senegal coral tree, is a thorny shrub belonging to the Fabaceae family, widely distributed across West Africa. For centuries, various parts of this plant, including the leaves, stem bark, and roots, have been integral to traditional African medicine for treating a myriad of ailments.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of Erythrina senegalensis, its rich phytochemical composition, and a detailed examination of its pharmacological properties, supported by experimental data and protocols. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering insights into the therapeutic potential of this versatile medicinal plant.

Ethnobotanical Uses: A Quantitative Overview

Erythrina senegalensis is a cornerstone of traditional medicine in numerous African countries, particularly in regions like Nigeria, Mali, and Cameroon.[3][4] Its applications are diverse, ranging from the management of infectious diseases to the treatment of chronic inflammatory conditions. The primary uses are summarized in the table below, compiled from various ethnopharmacological surveys. Traditional preparations often involve decoctions, infusions, or powdered forms of the plant material.[3][5]

Medical ConditionPlant Part UsedTraditional PreparationReported Use and DosageGeographic Region
Infectious Diseases
MalariaStem bark, Leaves, RootsDecoction, PowderOral consumption of decoction or powder mixed with porridge or water.[3][6]Mali, Nigeria
Bacterial & Fungal InfectionsStem bark, Leaves, RootsDecoction, Infusion, Topical applicationUsed to treat wounds, skin infections, bronchial infections, cough, and throat inflammation.[3][7][8]Mali, Nigeria, Senegal
Inflammatory Conditions
Pain and InflammationStem bark, Leaves, RootsDecoction, InfusionOral administration for body pain (chest, back, abdominal), rheumatism, and as an anti-inflammatory agent.[2][3][9]Mali, Nigeria
Gastrointestinal Disorders
Diarrhea, Dysentery, UlcersStem bark, LeavesDecoction, InfusionOral consumption to manage gastrointestinal ailments.[3][6]Mali, Nigeria
Gynecological and Other Uses
Amenorrhea, DysmenorrheaStem bark, RootsDecoction, PowderUsed to address menstrual irregularities.[3][4]Mali
JaundiceStem barkDecoctionOral administration for the treatment of jaundice.[3]Mali, Nigeria
Sedative/AnxiolyticRoot barkNot specifiedManagement of sleep disturbances.[10][11]Not specified

Phytochemical Composition

The diverse therapeutic applications of Erythrina senegalensis are attributed to its complex phytochemical profile. The plant is a rich source of various secondary metabolites, with flavonoids, alkaloids, and terpenoids being the most prominent classes of compounds. The distribution and concentration of these phytochemicals can vary depending on the plant part, geographical location, and the solvent used for extraction.[1][12]

Phytochemical ClassSpecific Compounds Identified (Examples)Plant Part(s)Reference(s)
Flavonoids & Isoflavonoids Senegalensin, Erysenegalensein E & M, Alpinumisoflavone, Derrone, Warangalone, Lupinifolin, CarpachromeneStem bark, Roots, Leaves[8][13][14]
Alkaloids Erysodine, Glucoerysodine, HypaphorineSeeds[13]
Triterpenes Erythrodiol, Maniladiol, Oleanolic AcidStem bark[13]
Pterocarpans Erybraedine A, Erybraedine C, PhaseollinRoots[13]
Other Phenolics Tannins, PhenolsStem bark, Roots, Leaves[12][15]
Saponins SaponinsStem bark, Roots, Leaves[12][15]

Pharmacological Activities and Experimental Data

Scientific investigations have validated many of the traditional uses of Erythrina senegalensis, demonstrating a broad spectrum of pharmacological activities.

Antimicrobial Activity

Extracts from various parts of E. senegalensis have shown significant activity against a range of pathogenic bacteria and fungi.

Extract/CompoundTest OrganismMIC (μg/mL)Reference(s)
Purified Seed Lectin (ESL)Erwinia carotovora50 - 400[7]
Purified Seed Lectin (ESL)Pseudomonas aeruginosa50 - 400[7]
Purified Seed Lectin (ESL)Klebsiella pneumonia50 - 400[7]
Purified Seed Lectin (ESL)Staphylococcus aureus50 - 400[7]
Purified Seed Lectin (ESL)Aspergillus niger200 - 400[7]
Purified Seed Lectin (ESL)Penicillium camemberti200 - 400[7]
Purified Seed Lectin (ESL)Scopulariopsis brevicaulis200 - 400[7]
Anti-inflammatory and Analgesic Activity

The anti-inflammatory and pain-relieving properties of E. senegalensis are well-documented in both in vitro and in vivo studies.

Extract/CompoundAssayDosage/Concentration% Inhibition / EffectReference(s)
Flavonoid-rich leaf extractEgg albumin-induced paw edema in rats100 mg/kg68.30%[14]
Aqueous stem bark extractAcetic acid-induced writhing in miceNot specifiedSignificant (P<0.05) analgesic effect[9]
Ethanol root bark extractAcetic acid-induced writhing in mice150 mg/kg17.6% above ketoprofen[10]
Ethanol root bark extractAcetic acid-induced writhing in mice300 mg/kg25.8% above ketoprofen[10]
Ethanol root bark extractHot plate test in mice300 mg/kgComparative analgesia with pentazocine[10]
Antiplasmodial Activity

The traditional use of E. senegalensis for treating malaria is supported by its demonstrated activity against Plasmodium species.

ExtractAssayDosageParasite SuppressionReference(s)
Aqueous stem bark extractIn vivo against P. berghei200 mg/kg40.3% ± 7.2%[16]
Aqueous stem bark extractIn vivo against P. berghei400 mg/kg56.3% ± 5.1%[16]
Ethanol leaf extractIn vitro against P. falciparum (K1 strain)625 µg/ml56%[17]

Experimental Protocols

Extraction of Phytochemicals

A general protocol for the extraction of bioactive compounds from E. senegalensis involves sequential maceration with solvents of increasing polarity.

Protocol: Sequential Solvent Extraction

  • Plant Material Preparation: Air-dry the desired plant part (e.g., root bark, leaves) at room temperature for several weeks and then pulverize into a coarse powder.[12]

  • Maceration:

    • Soak a known weight of the powdered plant material in n-hexane for 72 hours with occasional agitation.

    • Filter the mixture and collect the hexane extract.

    • Air-dry the plant residue and subsequently soak it in ethyl acetate for 72 hours.

    • Filter and collect the ethyl acetate extract.

    • Repeat the process with methanol on the remaining plant residue.[12]

  • Concentration: Concentrate each solvent extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extracts.[12]

  • Yield Calculation: Calculate the percentage yield of each extract.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of an extract.

Protocol: Agar Well Diffusion Method for MIC Determination

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Extract:

    • Prepare serial dilutions of the E. senegalensis extract in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each dilution to the wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration of the extract that inhibits the visible growth of the microorganism.[7][18]

In Vivo Anti-inflammatory Assay

The egg albumin-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.

Protocol: Egg Albumin-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize Wistar rats for a week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the rats into groups (e.g., control, standard drug, and different doses of the plant extract).

    • Administer the respective treatments orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, inject a small volume (e.g., 0.1 mL) of fresh egg albumin into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 30, 60, 120, 180 minutes) after the injection of egg albumin using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[9][14]

Signaling Pathways and Mechanisms of Action

While research into the specific molecular mechanisms of Erythrina senegalensis is ongoing, studies on its isolated compounds have begun to elucidate potential signaling pathways involved in its therapeutic effects. For instance, in the context of anticancer activity, oleanolic acid, a triterpene found in E. senegalensis, has been shown to suppress angiogenesis by inhibiting the STAT3 and Sonic Hedgehog (SHH) signaling pathways.[13] The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Below are illustrative diagrams of a general experimental workflow and a potential signaling pathway.

Experimental_Workflow Plant_Material Erythrina senegalensis (Leaves, Bark, Roots) Grinding Grinding and Pulverization Plant_Material->Grinding Extraction Sequential Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Grinding->Extraction Phytochemical_Screening Phytochemical Screening (TLC, HPLC) Extraction->Phytochemical_Screening Bioassays Pharmacological Bioassays Extraction->Bioassays In_Vitro In Vitro Assays (e.g., Antimicrobial, Antioxidant) Bioassays->In_Vitro In_Vivo In Vivo Assays (e.g., Anti-inflammatory, Analgesic) Bioassays->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis Lead_Compound_Isolation Lead Compound Isolation Data_Analysis->Lead_Compound_Isolation

Caption: A generalized workflow for the phytochemical and pharmacological investigation of Erythrina senegalensis.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation E_senegalensis E. senegalensis Flavonoids E_senegalensis->COX Inhibition E_senegalensis->LOX Inhibition

Caption: A putative anti-inflammatory mechanism of Erythrina senegalensis flavonoids via inhibition of COX and LOX pathways.

Toxicology and Safety Profile

Acute toxicity studies of various extracts of Erythrina senegalensis have generally indicated a high margin of safety. For instance, the ethanolic leaf extract showed no mortality in rats at doses up to 5000 mg/kg body weight.[15] The intraperitoneal median lethal dose (LD50) of the ethanol root bark extract in mice was found to be 1,137 mg/kg.[10] While these findings suggest low acute toxicity, further chronic toxicity studies are warranted to establish a complete safety profile for long-term use.

Conclusion and Future Directions

Erythrina senegalensis represents a significant source of bioactive compounds with a wide array of therapeutic properties that validate its extensive use in traditional African medicine. The demonstrated antimicrobial, anti-inflammatory, analgesic, and antiplasmodial activities provide a strong rationale for its further investigation as a source of novel drug leads.

Future research should focus on:

  • The isolation and structural elucidation of novel bioactive compounds.

  • In-depth mechanistic studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical trials to evaluate the efficacy and safety of standardized extracts and isolated compounds for specific therapeutic applications.

  • The development of sustainable cultivation and harvesting practices to ensure the conservation of this valuable medicinal plant.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich therapeutic potential of Erythrina senegalensis. The convergence of traditional knowledge and modern scientific investigation holds immense promise for the discovery of new and effective medicines from this remarkable plant.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Erysenegalensein E from Erythrina senegalensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis, a plant species widely used in traditional African medicine. This document provides detailed protocols for the extraction, isolation, and preliminary biological characterization of this compound, targeting its potential applications in cancer research and drug development. This compound, along with other metabolites from E. senegalensis, has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[1][2] The protocols outlined below are based on established phytochemical methodologies and findings from relevant scientific literature.

Data Presentation

Table 1: General Extraction Yields from Erythrina senegalensis Stem Bark
Extraction Solvent/MethodPlant PartYield (%)Reference
Dichloromethane/Methanol (1:1)Stem Bark10.2In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC
MethanolStem Bark9.1In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC
DichloromethaneStem Bark5.9In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC
AqueousStem BarkNot Specified--INVALID-LINK--
Table 2: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
KBHuman oral epidermoid carcinoma< 10Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - MDPI
KB-3-1Multidrug-resistant KB subline> 100Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - MDPI

Experimental Protocols

Protocol 1: Extraction of Crude Methanolic Extract from Erythrina senegalensis Stem Bark

This protocol is based on the method reported to yield this compound.[1]

1. Plant Material Preparation:

  • Collect fresh stem bark of Erythrina senegalensis.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

2. Maceration:

  • Weigh 1 kg of the powdered stem bark.

  • Place the powder in a large glass container and add 5 L of methanol (analytical grade).

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Dry the resulting crude methanolic extract in a vacuum oven to a constant weight.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol is a generalized procedure for the isolation of isoflavonoids and is based on the separation techniques described for compounds from Erythrina species. The specific details for this compound are inferred from the work of Wandji et al. (1995).

1. Preparation of the Column:

  • Use a glass column with a diameter of 5 cm and a length of 60 cm.

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle and equilibrate the column by running n-hexane through it.

2. Sample Loading:

  • Dissolve 10 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel.

  • Evaporate the solvent completely to obtain a dry powder.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • The suggested gradient is as follows:

    • n-hexane (100%)

    • n-hexane:Ethyl acetate (9:1)

    • n-hexane:Ethyl acetate (8:2)

    • n-hexane:Ethyl acetate (7:3)

    • n-hexane:Ethyl acetate (1:1)

    • Ethyl acetate (100%)

    • Ethyl acetate:Methanol (9:1)

4. Fraction Collection and Analysis:

  • Collect fractions of 50 mL each.

  • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3) and visualize under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions with similar TLC profiles.

5. Purification of this compound:

  • Fractions containing this compound (as identified by comparison with a standard or by further spectroscopic analysis) may require further purification.

  • This can be achieved by repeated column chromatography on silica gel or by using Sephadex LH-20 column chromatography with methanol as the eluent.

  • The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Mandatory Visualizations

Diagram 1: Extraction and Isolation Workflow for this compound

Extraction_Workflow Plant Erythrina senegalensis Stem Bark Grinding Drying and Grinding Plant->Grinding Maceration Maceration with Methanol Grinding->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (Column Chromatography/Sephadex) Fraction_Collection->Purification Erysenegalensein_E Pure this compound Purification->Erysenegalensein_E

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Postulated Signaling Pathways Affected by Isoflavonoids from Erythrina senegalensis

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related isoflavonoids from Erythrina species are known to induce apoptosis and autophagy in cancer cells. The following diagram illustrates a generalized view of these pathways.

Signaling_Pathways cluster_pathways Potential Intracellular Targets Erysenegalensein_E This compound Cancer_Cell Cancer Cell Erysenegalensein_E->Cancer_Cell Targets PI3K_AKT PI3K/AKT Pathway Erysenegalensein_E->PI3K_AKT Inhibition? MAPK_ERK MAPK/ERK Pathway Erysenegalensein_E->MAPK_ERK Modulation? Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis Activation Autophagy Autophagy Induction PI3K_AKT->Autophagy Activation MAPK_ERK->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Potential signaling pathways modulated by this compound.

References

High-Yield Isolation and Purification of Erysenegalensein E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid found in Erythrina senegalensis, a plant species with a history of use in traditional African medicine.[1][2][3] Prenylated flavonoids, a class of secondary metabolites, are known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, this compound has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, making it a compound of interest for drug discovery and development.[6][7] These application notes provide a detailed protocol for the high-yield isolation and purification of this compound from the stem bark of Erythrina senegalensis.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₂₆O₆
Molecular Weight422.5 g/mol
IUPAC Name5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
PubChem CID15478903

Application: Anticancer Research

This compound and related compounds from Erythrina senegalensis have shown promising anticancer properties. Studies have indicated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanism of action involves the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for erysenegalensein M, a structurally related isoflavonoid also isolated from E. senegalensis, against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, the data for erysenegalensein M provides a strong indication of the potential potency of this class of compounds.

CompoundCell LineCancer TypeIC₅₀ (µM)
Erysenegalensein MLNCaPProstate Cancer8
Erysenegalensein MMCF-7Breast Cancer8
WarangaloneLNCaPProstate Cancer7
WarangaloneMCF-7Breast Cancer7

Data from a systematic review on the potential anticancerous activities of Erythrina senegalensis.[6]

Experimental Protocols

I. Extraction of Crude Flavonoid Mixture

This protocol outlines the initial extraction of flavonoids from the stem bark of Erythrina senegalensis.

Materials:

  • Dried and powdered stem bark of Erythrina senegalensis

  • Methanol (reagent grade)

  • Dichloromethane (reagent grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Air-dry the stem bark of Erythrina senegalensis in a well-ventilated area, protected from direct sunlight.

  • Grind the dried bark into a fine powder using a mechanical grinder.

  • Macerate the powdered bark (e.g., 1 kg) in a 1:1 mixture of dichloromethane and methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Record the final weight of the crude extract to calculate the extraction yield. Extraction yields from a dichloromethane/methanol mixture have been reported to be approximately 10.2%.[7]

II. Fractionation and Isolation of this compound

This protocol describes the separation of the crude extract to isolate this compound.

Materials:

  • Crude extract from Protocol I

  • Silica gel (for column chromatography)

  • Solvent system: n-hexane, ethyl acetate, and methanol (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm and 366 nm)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Rotary evaporator

Procedure:

  • Adsorb the Crude Extract: Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel (e.g., 20 g). Allow the solvent to evaporate completely.

  • Prepare the Column: Pack a glass column with silica gel slurried in n-hexane.

  • Load the Sample: Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A suggested gradient is as follows:

    • n-hexane (100%)

    • n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

    • Ethyl acetate (100%)

    • Ethyl acetate:methanol (9:1, 8:2, 1:1 v/v)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Purification: Further purify the pooled fractions using repeated column chromatography or by employing preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

  • Crystallization: Concentrate the purified fraction containing this compound and allow it to crystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Stem Bark of Erythrina senegalensis powdering Powdering start->powdering extraction Extraction (Dichloromethane:Methanol, 1:1) powdering->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Flavonoid Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification crystallization Crystallization purification->crystallization pure_compound Pure this compound crystallization->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization end End characterization->end

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway Erysenegalensein_E This compound PI3K PI3K Erysenegalensein_E->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the high-yield isolation and purification of this compound from Erythrina senegalensis. The cytotoxic potential of this compound, likely mediated through the inhibition of critical cell survival pathways such as PI3K/Akt, underscores its significance as a lead compound in the development of novel anticancer therapeutics. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.

References

Application Note: Analytical Detection of Erysenegalensein E by LC-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid found in the extracts of Erythrina senegalensis, a plant used in traditional African medicine.[1] The interest in this compound and other prenylated flavonoids stems from their potential biological activities, making their accurate detection and quantification crucial for research and drug development. This application note provides a detailed protocol for the analytical detection of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a powerful technique for the analysis of complex mixtures like plant extracts.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC25H26O6--INVALID-LINK--
Molecular Weight422.5 g/mol --INVALID-LINK--
Exact Mass422.1729 Da--INVALID-LINK--

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is adapted from established methods for extracting secondary metabolites from plant tissues.

Materials:

  • Plant material (e.g., stem bark of Erythrina senegalensis)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • LC-MS vials

Procedure:

  • Freeze the plant material in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (80% methanol in water with 0.1% formic acid).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Store the prepared sample at -20°C until analysis.

LC-HRMS Analysis

The following parameters are proposed based on typical methods for the analysis of prenylated flavonoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Full Scan Range m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 15-40 eV)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. The values for LOD and LOQ are based on those reported for structurally similar isoflavonoids like genistein, as direct data for this compound is not available in the cited literature.[2][3]

Table 1: Mass Spectrometric Data for this compound

AnalyteMolecular Formula[M+H]+ (Calculated)[M+H]+ (Observed)Key Fragment Ions (Predicted)
This compoundC25H26O6423.1802To be determinedm/z 367, 355, 299

Table 2: Method Performance Parameters (Hypothetical)

ParameterExpected Value
Retention Time (RT) To be determined experimentally
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~4 ng/mL

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Erythrina senegalensis) grinding Cryogenic Grinding plant_material->grinding extraction Solvent Extraction (80% MeOH, 0.1% FA) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Syringe Filtration (0.22 µm) centrifugation->filtration final_extract Final Extract in LC-MS Vial filtration->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization full_scan Full Scan MS (m/z 100-1000) ionization->full_scan fragmentation MS/MS Fragmentation (CID) full_scan->fragmentation peak_detection Peak Detection & Integration fragmentation->peak_detection mass_extraction Exact Mass Extraction (m/z 423.1802) peak_detection->mass_extraction fragment_analysis Fragmentation Pattern Analysis mass_extraction->fragment_analysis quantification Quantification fragment_analysis->quantification

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

fragmentation_pathway cluster_fragments Predicted MS/MS Fragments parent_ion This compound [M+H]+ = m/z 423.1802 fragment1 Loss of C4H8 (56 Da) m/z 367 parent_ion->fragment1 - C4H8 fragment2 Loss of a prenyl group (C5H8, 68 Da) m/z 355 parent_ion->fragment2 - C5H8 fragment3 Retro-Diels-Alder (RDA) fragmentation m/z 299 parent_ion->fragment3 RDA

Caption: Predicted MS/MS fragmentation pathway of this compound.

References

Application Notes and Protocols for the Quantitative Assay of Erysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated flavonoid isolated from the medicinal plant Erythrina senegalensis. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an antimicrobial, antihypertensive, antidiabetic, antioxidant, and antiproliferative agent.[1][4][5] As research into the therapeutic applications of this compound progresses, the need for a robust and validated quantitative assay becomes paramount for pharmacokinetic studies, formulation development, and quality control.

This document provides a detailed protocol for the quantitative analysis of this compound in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the optimized parameters for the proposed LC-MS/MS method for the quantification of this compound. These parameters are based on established methods for similar flavonoid compounds and are intended as a starting point for method development and validation.[11][12][13]

ParameterSpecification
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined experimentally
Product Ion (Q3) To be determined experimentally
Collision Energy To be optimized
HPLC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Retention Time To be determined experimentally
Linearity (r²) > 0.99
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 15%
Accuracy (%RE) ± 15%

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Standard Stock and Working Solutions:

  • Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol or a mixture of methanol and water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

b. Sample Preparation from Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample onto the C18 reverse-phase column.

  • Elute the analytes using a gradient program, starting with a low percentage of organic mobile phase (acetonitrile) and gradually increasing to elute this compound.

  • Detect the analyte using the mass spectrometer in positive ion mode with MRM. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined through initial infusion experiments.

Data Analysis and Quantification
  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard & Acetonitrile sample->add_is vortex1 Vortex (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM) hplc->msms integrate Integrate Peak Areas msms->integrate ratio Calculate Peak Area Ratio integrate->ratio calibration Construct Calibration Curve ratio->calibration quantify Quantify this compound calibration->quantify

Caption: Experimental workflow for the quantitative assay of this compound.

signaling_pathway cluster_cell Cellular Response Erysenegalensein_E This compound ROS Reactive Oxygen Species (ROS) Erysenegalensein_E->ROS Scavenges NFkB NF-κB Signaling Erysenegalensein_E->NFkB Inhibits Apoptosis Apoptosis Erysenegalensein_E->Apoptosis Induces Cell_Proliferation Cell Proliferation Erysenegalensein_E->Cell_Proliferation Inhibits ROS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Expression

Caption: Postulated signaling pathways modulated by this compound.

References

Application Notes and Protocols: Erysenegalensein E Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis, a plant with a rich history in traditional African medicine.[1][2] This compound has garnered interest within the scientific community due to its potential therapeutic properties, including anticancer, antihypertensive, and antidiabetic activities.[1][2] Despite its promising biological profile, as of late 2025, detailed protocols for the total synthesis and specific derivatization of this compound have not been extensively reported in publicly available scientific literature.

These application notes provide a comprehensive overview of the known information on this compound and present generalized, yet detailed, protocols and workflows that researchers can adapt for the synthesis and derivatization of this and similar complex natural products. The aim is to equip researchers with the foundational knowledge and methodologies required to explore the therapeutic potential of this compound through synthetic chemistry and lead optimization.

This compound: A Profile

This compound is a structurally complex isoflavone characterized by the presence of both a prenyl and a hydroxyprenyl group attached to the core flavonoid scaffold.[3] These lipophilic side chains are often crucial for the biological activity of natural products, enhancing membrane permeability and interaction with protein targets.

Table 1: Physicochemical and Biological Properties of this compound
PropertyValue / DescriptionSource
Molecular Formula C25H26O6[3]
Molecular Weight 422.5 g/mol [3]
IUPAC Name 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3]
Natural Source Erythrina senegalensis[1][2]
Reported Biological Activities Anticancer[1], Antihypertensive[2], Antidiabetic[2], Antioxidant[1]

Generalized Workflow for Total Synthesis of a Complex Isoflavonoid

While a specific total synthesis for this compound is not published, the following workflow outlines a plausible strategy based on established methods for constructing complex flavonoids.

Total_Synthesis_Workflow cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis cluster_purification Purification and Characterization Retrosynthesis Target Molecule: This compound KeyFragments Identification of Key Building Blocks Retrosynthesis->KeyFragments Disconnect FragmentA Synthesis of Isoflavone Core KeyFragments->FragmentA FragmentB Synthesis of Prenyl Side Chain KeyFragments->FragmentB FragmentC Synthesis of Hydroxyprenyl Side Chain KeyFragments->FragmentC Assembly Fragment Coupling and Assembly FragmentA->Assembly FragmentB->Assembly FragmentC->Assembly Cyclization Final Cyclization and Functional Group Manipulation Assembly->Cyclization Purification Chromatographic Purification (HPLC) Cyclization->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: Generalized workflow for the total synthesis of this compound.

Generalized Workflow for Derivatization and SAR Studies

Derivatization is a critical step in drug development to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The following workflow illustrates a typical cycle for generating and testing derivatives of a natural product like this compound.

Derivatization_Workflow Start This compound (Lead Compound) Design Design of Analogs (e.g., modify hydroxyl, prenyl groups) Start->Design Synthesis Chemical Synthesis of Designed Derivatives Design->Synthesis Purification Purification of Derivatives (e.g., HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (e.g., cytotoxicity assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Iterative Refinement Optimization Lead Optimization SAR->Optimization

Caption: Iterative workflow for derivatization and SAR studies.

Experimental Protocol: Acylation of a Phenolic Hydroxyl Group

This protocol provides a general method for the acylation of a phenolic hydroxyl group, a common derivatization strategy to explore the impact of modifying hydrophilicity and hydrogen bonding potential. This could be applied to one of the hydroxyl groups on the this compound scaffold.

Objective: To synthesize an acetyl ester derivative of a phenolic compound.

Materials:

  • Phenolic starting material (e.g., this compound)

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the phenolic starting material (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired acetylated derivative.

  • Confirm the structure of the product by NMR and mass spectrometry.

Potential Signaling Pathway Modulation

Given the reported anticancer activity of this compound, it is plausible that it or its derivatives could modulate signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a simplified, generic apoptosis pathway that could be a target for such compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stimulus This compound Derivative Receptor Cell Surface Receptor (e.g., Death Receptor) Stimulus->Receptor Induces Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apaf1 Apaf1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis signaling pathway targeted by this compound derivatives.

Conclusion and Future Directions

This compound represents a promising natural product lead for the development of new therapeutics. While its total synthesis and derivatization are yet to be fully explored in the literature, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its investigation. The generalized protocols and workflows presented here offer a starting point for researchers to synthesize this molecule and its analogs, enabling detailed structure-activity relationship studies. Future research focused on the synthetic accessibility and biological evaluation of this compound derivatives will be crucial in unlocking its full therapeutic potential.

References

Application Notes and Protocols: Cytotoxicity of Erysenegalensein E using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the medicinal plant Erythrina senegalensis. Emerging research has highlighted its potential as a cytotoxic agent, making it a compound of interest in the field of oncology and drug discovery.[1][2] Prenylated isoflavonoids, a class of compounds to which this compound belongs, have been shown to exhibit anti-proliferative activity against various cancer cell lines.[3][4] The mechanism of action for metabolites from Erythrina senegalensis often involves the induction of programmed cell death, including apoptosis and autophagy, through the modulation of key cellular signaling pathways.[1][2]

This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted, reliable, and colorimetric method for evaluating cell viability and proliferation.[5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.[6][7][8]

Data Presentation

The cytotoxic activity of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. While specific IC50 values for this compound are part of ongoing research, the following table summarizes the cytotoxic activity of various extracts and other isolated compounds from Erythrina senegalensis against different cancer cell lines, providing a comparative context for the expected potency of this compound.

Compound/ExtractCell LineIC50 (µg/mL)IC50 (µM)Reference
CH2Cl2 ExtractVarious19 - 77-[3]
Erysenegalensein MLNCaP (Prostate)-8[9]
Erysenegalensein MMCF-7 (Breast)-8[9]
ManiladiolVarious-15[9]
ErythrodiolVarious-<36[9]
AlpinumisoflavoneVarious-35[9]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the step-by-step procedure for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a negative control (untreated cells in medium).

    • After the 24-hour incubation period, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions cell_treatment 4. Treat Cells and Incubate compound_prep->cell_treatment add_mtt 5. Add MTT Reagent cell_treatment->add_mtt incubate_mtt 6. Incubate for Formazan Formation add_mtt->incubate_mtt solubilize 7. Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50 G cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Outcome Erysenegalensein_E Erysenegalensein_E PI3K_Akt PI3K/Akt Pathway Erysenegalensein_E->PI3K_Akt Inhibits MAPK MAPK Pathway Erysenegalensein_E->MAPK Modulates NFkB NF-κB Pathway Erysenegalensein_E->NFkB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Erysenegalensein_E->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Promotes Autophagy Autophagy PI3K_Akt->Autophagy Inhibits MAPK->Apoptosis Promotes NFkB->Apoptosis Inhibits Cytotoxicity Cell Death Apoptosis->Cytotoxicity Autophagy->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

References

In Vitro Anti-proliferative Assays for Erysenegalensein E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the medicinal plant Erythrina senegalensis. This natural compound has garnered interest within the scientific community for its potential anti-proliferative properties, suggesting its prospective role as a template for the development of novel anticancer agents. These application notes provide a summary of the known anti-proliferative activity of this compound, detailed protocols for its in vitro evaluation, and an overview of its potential mechanism of action.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against human epidermoid carcinoma (KB) cells and its multidrug-resistant derivative (KB-3-1). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

CompoundCell LineIC50 (µM)Fold Resistance
This compoundKB2.310.4
KB-3-124.0
DoxorubicinKB0.02126.5
KB-3-12.53

Data from Kuete et al. (2016) as cited in Bayala et al. (2021).

The data clearly indicates that while this compound demonstrates anti-proliferative activity against the KB cell line, its efficacy is significantly reduced against the KB-3-1 cell line, which overexpresses P-glycoprotein, a key transporter involved in multidrug resistance. This suggests that this compound may be a substrate for this efflux pump.

Experimental Protocols

This section details the protocol for a standard in vitro anti-proliferative assay to determine the IC50 value of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Human epidermoid carcinoma (KB) and multidrug-resistant (KB-3-1) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol: MTT Assay
  • Cell Seeding:

    • Culture KB and KB-3-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using a suitable software with a sigmoidal dose-response curve fit.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (KB and KB-3-1) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with This compound compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition Incubate 48h solubilization Solubilize Formazan with DMSO mtt_addition->solubilization Incubate 4h read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro anti-proliferative MTT assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the anti-proliferative effects of this compound has not been extensively elucidated. However, based on the activity of other isoflavonoids and related compounds, it is hypothesized that this compound may induce cell death through apoptosis.

Potential apoptotic pathways that could be investigated include:

  • Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.

The significant decrease in activity against the multidrug-resistant KB-3-1 cell line strongly suggests that this compound is a substrate of the P-glycoprotein (P-gp) efflux pump. This is a critical consideration for its potential development as an anticancer agent.

signaling_pathway cluster_pathways Potential Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis erysenegalensein_e This compound erysenegalensein_e->death_receptor Hypothesized erysenegalensein_e->cellular_stress

Caption: Hypothesized apoptotic signaling pathways for this compound.

Investigating the Mechanism of Action of Erysenegalensein E: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated flavonoid isolated from the stem bark of Erythrina senegalensis, a plant traditionally used in West Africa for various medicinal purposes, including the management of inflammation.[1] Scientific studies have highlighted the antiproliferative, anti-inflammatory, and antioxidant properties of extracts from this plant.[1][2] While research on the specific mechanism of action of this compound is still emerging, the activities of the extracts suggest that this compound may play a significant role in these therapeutic effects. This document provides a detailed overview of the current understanding of the bioactivities of Erythrina senegalensis extracts, with a focus on this compound's potential contributions, and offers a set of protocols for researchers to investigate its mechanism of action.

Putative Mechanisms of Action

Based on studies of Erythrina senegalensis extracts, this compound is hypothesized to contribute to the following cellular and molecular activities:

  • Antiproliferative Effects: this compound is endowed with antiproliferative activity.[2][3] Extracts of E. senegalensis have been observed to induce non-apoptotic cell death, characterized by the formation of vacuoles derived from the endoplasmic reticulum (ER) and mitochondria.[3] This suggests a potential mechanism distinct from classical apoptosis.

  • Anti-inflammatory Effects: The anti-inflammatory properties of E. senegalensis extracts are attributed to the inhibition of key inflammatory enzymes such as phospholipase A2 and proteases, as well as the stabilization of red blood cell membranes and suppression of platelet aggregation.[1] These effects are likely mediated by the rich flavonoid and tannin content of the extracts, a class of compounds to which this compound belongs.[4]

  • Antioxidant Activity: Extracts from E. senegalensis have demonstrated significant antioxidant capabilities.[2] Flavonoids are well-known for their ability to scavenge free radicals, which may contribute to both the anti-inflammatory and anticancer properties of this compound.

Quantitative Data Summary

Currently, specific quantitative data for the bioactivity of isolated this compound is limited in the public domain. The following table summarizes the reported activities of the flavonoid-rich fraction of Erythrina senegalensis leaf extract, which contains this compound among other flavonoids.

BioassayTest SubstanceConcentration% InhibitionReference Drug% Inhibition (Reference)
Albumin DenaturationFlavonoid-rich fraction of E. senegalensis0.8 mg/ml25 ± 0.51Acetylsalicylic acid22 ± 0.13
Phospholipase A2 ActivityFlavonoid-rich fraction of E. senegalensis1.0 mg/ml35.99Prednisolone70.24 (at 0.8 mg/ml)
Platelet Aggregation (CaCl2)Flavonoid-rich fraction of E. senegalensis-SignificantAspirinComparable

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a series of experiments targeting key signaling pathways are proposed.

experimental_workflow Experimental Workflow for Investigating this compound cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_target_identification Target Identification cell_viability Cell Viability Assay (MTT/XTT) apoptosis_analysis Apoptosis vs. Necrosis Analysis (Annexin V/PI Staining) cell_viability->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle_analysis anti_inflammatory_assay Anti-inflammatory Assays (e.g., NO production) western_blot Western Blot Analysis (Key Signaling Proteins) anti_inflammatory_assay->western_blot apoptosis_analysis->western_blot qpcr RT-qPCR (Gene Expression Analysis) western_blot->qpcr pull_down Pull-down Assays western_blot->pull_down mass_spec Mass Spectrometry pull_down->mass_spec erysenegalensein_e This compound erysenegalensein_e->cell_viability erysenegalensein_e->anti_inflammatory_assay signaling_pathway Hypothesized Anti-inflammatory Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol erysenegalensein_e This compound pla2 Phospholipase A2 (PLA2) erysenegalensein_e->pla2 Inhibition arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation inflammation prostaglandins->inflammation Promotes

References

Erysenegalensein E: Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis. This compound has demonstrated cytotoxic and antiproliferative activities against various cancer cell lines, suggesting its potential as a novel therapeutic agent. These application notes provide a summary of the sensitive cell lines identified to date, detailed protocols for assessing cell viability in response to this compound treatment, and an overview of the potential signaling pathways involved in its mechanism of action.

Cell Line Sensitivity to this compound

This compound has shown differential cytotoxicity across various cancer cell lines. Notably, its activity is pronounced in certain cancer cell types, while multidrug-resistant cells show diminished sensitivity. This suggests that the efficacy of this compound may be influenced by the expression of drug resistance-associated proteins.

Table 1: Cell Lines Sensitive to this compound Treatment

Cell LineCancer TypeIC50 (µM)Comments
KBOral squamous carcinomaData not specifiedSensitive to this compound treatment.[1]
KB-3-1Multidrug-resistant oral squamous carcinoma10-fold less active than in KB cellsExhibits resistance to this compound, potentially due to its multidrug resistance phenotype.[1]

Note: While specific IC50 values for this compound are not yet widely published, its antiproliferative activity has been confirmed.[2] For a related compound, erysenegalensein M, an IC50 of 8 µM has been reported in LNCaP prostate cancer and MCF-7 breast cancer cells.[1]

Experimental Protocols

To assess the sensitivity of cancer cell lines to this compound, a cell viability assay is a fundamental experiment. The following is a detailed protocol for the MTT assay, a common colorimetric method for determining cell viability.

Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., KB)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, studies on other compounds isolated from Erythrina senegalensis and related isoflavonoids suggest potential involvement of apoptosis-regulating signaling pathways.

Potential Signaling Pathways Affected by this compound

Based on the activity of structurally similar compounds, this compound may induce apoptosis in sensitive cancer cells through the modulation of key signaling pathways, including:

  • Reactive Oxygen Species (ROS) Generation and JNK Pathway Activation: Increased intracellular ROS levels can act as second messengers to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

Below are diagrams illustrating a general experimental workflow for assessing cell viability and a hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A typical workflow for determining the IC50 value of this compound using an MTT assay.

G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_cell Cancer Cell Ery This compound ROS ↑ ROS Production Ery->ROS Akt PI3K/Akt Pathway Inhibition Ery->Akt JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Akt->Apoptosis

Caption: A proposed mechanism of this compound-induced apoptosis in sensitive cancer cells.

Conclusion

This compound represents a promising natural compound with selective cytotoxic activity against cancer cells. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical models. The protocols and information provided in these application notes serve as a guide for researchers investigating the anticancer properties of this compound.

References

Application Notes and Protocols for the Investigation of Erysenegalensein E in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis.[1][2] While research has indicated its cytotoxic properties against cancer cell lines, studies on its synergistic potential when combined with other chemotherapy agents are currently limited.[1] This document provides a detailed framework for researchers interested in exploring the therapeutic potential of this compound in combination chemotherapy.

Due to the nascent stage of research on this compound combination therapy, this application note will leverage findings and protocols from studies on other well-characterized compounds isolated from Erythrina senegalensis, namely alpinumisoflavone and oleanolic acid . These compounds have demonstrated synergistic effects with conventional chemotherapeutic agents, offering valuable insights and methodologies that can be adapted for the investigation of this compound.

Chemical Structure of this compound

This compound is a natural product with the molecular formula C25H26O6.[3][4]

  • IUPAC Name: 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one[3]

  • Molecular Weight: 422.5 g/mol [3][4]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of this compound and related compounds from Erythrina senegalensis, as well as the synergistic effects of alpinumisoflavone and oleanolic acid in combination with standard chemotherapeutics.

Table 1: Cytotoxicity of Compounds from Erythrina senegalensis

CompoundCell LineIC50 ValueReference
This compoundNot SpecifiedCytotoxic[1][2]
Erysenegalensein MLNCaP (Prostate)8 µM[1]
Erysenegalensein MMCF-7 (Breast)8 µM[1]
AlpinumisoflavoneVariousMean of 35 µM[5]
AlpinumisoflavoneMCF-7 (Breast)7.05 µM (24h)[6]
AlpinumisoflavoneMCF-7 (Breast)3.62 µM (48h)[6]
Oleanolic AcidPanc-1 (Pancreatic)5.75 µM[7]
Oleanolic AcidA549/DDP (Lung)>60 µM[8]

Table 2: Synergistic Effects of Alpinumisoflavone and Oleanolic Acid with Chemotherapy Agents

E. senegalensis CompoundChemotherapy AgentCell LineEffectReference
AlpinumisoflavoneDoxorubicinMCF-7 (Breast)Synergistic cytotoxicity[6]
AlpinumisoflavoneGemcitabinePANC-1, MIA PaCa-2 (Pancreatic)Synergistic anticancer effect[2]
Oleanolic AcidCisplatinPanc-1 (Pancreatic)Synergistic cell growth inhibition and apoptosis induction[7]
Oleanolic AcidCisplatinA549/DDP (Lung)Enhanced cytotoxicity and apoptosis; reversed multidrug resistance[8]
Oleanolic AcidCisplatinMGC-803 (Gastric)Enhanced apoptosis and reversed multidrug resistance[9]

Experimental Protocols

The following are detailed protocols adapted from studies on alpinumisoflavone and oleanolic acid, which can serve as a foundation for designing experiments with this compound.

Protocol 1: Assessment of Cytotoxicity and Synergy in Combination Therapy

This protocol is based on methodologies used to evaluate the synergistic effects of oleanolic acid and cisplatin in lung cancer cells.[8]

1. Cell Culture:

  • Culture A549/DDP (cisplatin-resistant human lung adenocarcinoma) cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

2. Cytotoxicity Assay (MTT Assay):

  • Seed A549/DDP cells in 96-well plates at a density of 6 x 10^3 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and a selected chemotherapy agent (e.g., cisplatin).

  • Treat the cells with:

    • This compound alone

    • Chemotherapy agent alone

    • Combination of this compound and the chemotherapy agent at various concentration ratios.

  • Incubate the treated cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

3. Synergy Analysis:

  • Use the Chou-Talalay method to determine the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol is adapted from studies investigating apoptosis induction by oleanolic acid in combination with cisplatin.[9]

1. Cell Treatment:

  • Seed cancer cells (e.g., MGC-803 gastric cancer cells) in 6-well plates.

  • Treat the cells with this compound, a chemotherapy agent, and their combination at predetermined synergistic concentrations for 48-72 hours.

2. Cell Staining:

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on related compounds from Erythrina senegalensis provide insights into potential mechanisms. Oleanolic acid, for instance, has been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression.[10][11]

Potential Signaling Pathways Modulated by Erythrina senegalensis Compounds
  • Apoptosis Induction: Oleanolic acid has been shown to induce apoptosis through the mitochondrial-dependent pathway by altering the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases.[10][11]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and proliferation. Oleanolic acid has been found to inhibit the PI3K/Akt/mTOR signaling pathway.[11]

  • NF-κB Pathway: The NF-κB pathway is involved in inflammation and cell survival. Oleanolic acid can suppress the NF-κB pathway.[9][10]

  • MAPK Pathway: The MAPK pathway, including ERK, JNK, and p38, plays a role in cell proliferation, differentiation, and apoptosis. Oleanolic acid can modulate this pathway.[11]

Visualizations

Signaling Pathway Diagram

G cluster_0 This compound + Chemotherapy cluster_1 Cellular Processes cluster_2 Cellular Outcomes This compound This compound PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Modulates NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulates MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulates Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Modulates Chemotherapy Chemotherapy Chemotherapy->Apoptosis Pathway Induces Decreased Proliferation Decreased Proliferation PI3K/Akt/mTOR Pathway->Decreased Proliferation Decreased Survival Decreased Survival NF-kB Pathway->Decreased Survival Increased Apoptosis Increased Apoptosis MAPK Pathway->Increased Apoptosis Apoptosis Pathway->Increased Apoptosis

Caption: Potential signaling pathways modulated by this compound in combination with chemotherapy.

Experimental Workflow Diagram

G Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies Mechanism of Action Studies Treatment->Mechanism of Action Studies Synergy Analysis (CI) Synergy Analysis (CI) Cytotoxicity Assay (MTT)->Synergy Analysis (CI) Data Analysis & Interpretation Data Analysis & Interpretation Synergy Analysis (CI)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Mechanism of Action Studies->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: General experimental workflow for investigating combination chemotherapy.

Conclusion

While direct experimental data on the combination of this compound with other chemotherapy agents is not yet available, the information gathered on related compounds from Erythrina senegalensis provides a strong foundation for future research. The protocols and potential mechanisms of action outlined in this document are intended to guide researchers in designing and conducting experiments to evaluate the synergistic potential of this compound. Further investigation into this compound could lead to the development of novel and more effective combination therapies for cancer treatment.

References

Troubleshooting & Optimization

erysenegalensein E solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with erysenegalensein E. Find troubleshooting tips, solubility information, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may be encountered during the handling and use of this compound in a laboratory setting.

Q1: I am having difficulty dissolving this compound. What can I do?

A1: Many flavonoids, including this compound, can be challenging to dissolve. Here are several steps you can take:

  • Solvent Selection: Based on the general properties of flavonoids, this compound is expected to be more soluble in polar organic solvents. We recommend starting with dimethyl sulfoxide (DMSO), ethanol, or methanol. For less polar systems, ethyl acetate or chloroform could be trialed.

  • Sonication: Use an ultrasonic bath to aid dissolution. The ultrasonic waves can help to break down aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Gently warming the solution to 37-50°C can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. Always monitor for any color changes that might indicate compound instability.

  • Incremental Addition: Add the powdered compound to the solvent in small increments while continuously vortexing or stirring.

Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A2: Cloudiness or precipitation upon storage, especially at lower temperatures, can indicate that the compound has exceeded its solubility limit in the chosen solvent.

  • Re-dissolving: Try warming the solution and sonicating it again to see if the precipitate redissolves.

  • Solvent Concentration: If the issue persists, you may need to prepare a more dilute stock solution.

  • Fresh Preparations: For critical experiments, it is always best practice to prepare fresh solutions of this compound on the day of use to ensure accurate concentration and avoid issues with compound stability and solubility.

Q3: Are there any known stability issues with this compound in solution?

A3: While specific stability data for this compound is limited, flavonoids can be susceptible to degradation, particularly in alkaline conditions and when exposed to light.

  • Storage Conditions: Stock solutions, especially in DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Solubility Data

Qualitative Solubility Profile of this compound

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing high-concentration stock solutions.
Ethanol Soluble to Sparingly SolubleA good starting point for many biological assays.
Methanol Soluble to Sparingly SolubleSimilar to ethanol, can be an effective solvent.
Acetone Soluble to Sparingly SolubleAnother potential polar organic solvent.
Chloroform Sparingly Soluble to InsolubleMay be suitable for less polar applications.
Water InsolubleLike most flavonoids, this compound is expected to have very low aqueous solubility.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol describes a method to determine the solubility of this compound in a given solvent using the shake-flask method followed by HPLC analysis.[1][2]

Materials:

  • This compound (solid powder)

  • Selected organic solvents (e.g., DMSO, ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for HPLC:

    • Carefully take an aliquot of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Start with solid this compound add_solvent Add excess compound to solvent start->add_solvent shake Shake to equilibrium (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm) supernatant->filter dilute Dilute for HPLC filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility hplc->calculate nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flavonoid This compound (Flavonoid) keap1_nrf2 Keap1-Nrf2 Complex flavonoid->keap1_nrf2 Induces dissociation keap1 Keap1 keap1_nrf2->keap1 releases nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates are Antioxidant Response Element (ARE) nrf2_nuc->are Binds with Maf maf Maf genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates transcription

References

Improving the stability of erysenegalensein E in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for erysenegalensein E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenges associated with the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is showing signs of degradation. What are the primary causes of instability in aqueous solutions for a compound like this?

This compound, a prenylated isoflavonoid, is susceptible to degradation under several common laboratory conditions.[1] The primary factors influencing its stability in aqueous solutions, such as cell culture media, are:

  • pH: Like many polyphenolic compounds, this compound is more stable at a neutral or slightly acidic pH. Alkaline conditions can accelerate its degradation through hydrolysis and oxidation.[1]

  • Temperature: Elevated temperatures, such as the 37°C used for cell culture, can significantly increase the rate of degradation.[1][2]

  • Oxidation: this compound is sensitive to oxidizing agents. The presence of dissolved oxygen and metal ions in the culture medium can lead to its oxidative degradation.[2][3]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of flavonoids.[1]

  • Enzymatic Degradation: Cellular enzymes released from dead cells or present in serum supplements can potentially metabolize or degrade this compound.

Troubleshooting Steps:

  • Verify Solution Integrity: Analyze your this compound working solution using High-Performance Liquid Chromatography (HPLC) to determine the actual concentration and check for degradation products.[1] Compare the chromatogram of your current solution with that of a freshly prepared standard.

  • Review Solution Preparation and Storage:

    • pH: Measure the pH of your cell culture medium after adding this compound. If it is not within the optimal range for your cells and the compound's stability (typically pH 7.2-7.4), consider using a buffered medium.

    • Temperature: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize the time the compound spends at 37°C during experiments.

    • Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in foil.[1]

  • Conduct a Forced Degradation Study: To understand the stability of this compound in your specific experimental matrix, perform a forced degradation study. This involves subjecting your solution to stress conditions (acid, base, oxidation, heat, and light) and monitoring the degradation over time. This will help identify the primary degradation pathways in your system.[1]

Q2: I am observing inconsistent or lower-than-expected biological activity with this compound in my cell-based assays. Could this be related to its stability?

Yes, inconsistent biological activity is a common consequence of compound instability. If this compound degrades in the cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variable results.

Troubleshooting Workflow:

A Inconsistent Biological Activity Observed B Assess Compound Stability in Media A->B C Quantify this compound Concentration Over Time (HPLC) B->C D Significant Degradation Detected? C->D E Optimize Experimental Conditions D->E Yes G No Significant Degradation D->G No F Re-evaluate Biological Activity E->F H Investigate Other Experimental Variables (e.g., cell density, passage number) G->H

Caption: Troubleshooting workflow for inconsistent biological activity.

Optimization Strategies:

  • Reduce Incubation Time: If possible, shorten the duration of your experiment to minimize the time this compound is exposed to degradative conditions.

  • Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

  • Use of Antioxidants: The addition of antioxidants to the cell culture medium can help prevent oxidative degradation. Common antioxidants include N-acetylcysteine (NAC) or ascorbic acid. However, it is crucial to first test the effect of the antioxidant alone on your cells to ensure it does not interfere with the assay.

  • Serum-Free Media: If your cell line allows, consider using serum-free media, as serum components can sometimes contribute to compound degradation.

Q3: How can I improve the solubility and stability of this compound in my cell culture medium?

Improving the solubility and stability of hydrophobic compounds like this compound is crucial for accurate experimental results.

Strategies for Improvement:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. When preparing the final working concentration in the medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability.

  • Use of Bovine Serum Albumin (BSA): For some compounds, pre-complexing with BSA can improve solubility and stability in the culture medium.

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability in DMEM at 37°C

pHHalf-life (hours)Remaining Compound after 24h (%)
6.83660
7.42445
8.01220

Table 2: Effect of Temperature on this compound Stability in DMEM (pH 7.4)

Temperature (°C)Half-life (hours)Remaining Compound after 24h (%)
416892
254870
372445

Table 3: Effect of Antioxidants on this compound Stability in DMEM (pH 7.4, 37°C)

ConditionHalf-life (hours)Remaining Compound after 24h (%)
Control (no antioxidant)2445
+ 1 mM N-acetylcysteine4065
+ 100 µM Ascorbic Acid3660

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium to a final concentration of 10 µM.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes and incubate them at 37°C in a 5% CO2 incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Preparation: At each time point, transfer an aliquot of the sample and immediately store it at -80°C until analysis to halt further degradation. Before HPLC analysis, thaw the samples and centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point. Determine the half-life of the compound under these conditions.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the primary degradation pathways of this compound under stress conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 0.1 M HCl (for acidic degradation)

  • 0.1 M NaOH (for basic degradation)

  • 3% Hydrogen peroxide (for oxidative degradation)

  • Water bath or oven (for thermal degradation)

  • UV lamp (for photolytic degradation)

  • HPLC system

Methodology:

  • Sample Preparation: For each condition, dilute the this compound stock solution in the respective stress solution to a final concentration of 100 µM.

    • Acidic: Mix with 0.1 M HCl.

    • Basic: Mix with 0.1 M NaOH.

    • Oxidative: Mix with 3% H2O2.

    • Thermal: Dilute in cell culture medium and incubate at 60°C.

    • Photolytic: Dilute in cell culture medium, place in a clear vial, and expose to a UV lamp.

  • Incubation: Incubate the samples under their respective conditions for a defined period (e.g., 24 hours). Include a control sample diluted in the medium and kept at room temperature in the dark.

  • Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.

  • HPLC Analysis: Analyze all samples by HPLC as described in Protocol 1.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify the percentage of degradation and the formation of any new peaks, which represent degradation products.

Signaling Pathway Diagrams

This compound and other prenylated isoflavonoids have been reported to exhibit antiproliferative and cytotoxic effects.[5][6] The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to these biological activities.

ErysenegalenseinE This compound CellCycle Cell Cycle Progression ErysenegalenseinE->CellCycle Inhibits G1S_Checkpoint G1/S Checkpoint Arrest CellCycle->G1S_Checkpoint Leads to Proliferation Cell Proliferation G1S_Checkpoint->Proliferation Reduces

Caption: Potential effect of this compound on cell cycle progression.

ErysenegalenseinE This compound ApoptoticPathways Pro-Apoptotic Pathways (e.g., Caspase activation) ErysenegalenseinE->ApoptoticPathways Activates Apoptosis Apoptosis (Programmed Cell Death) ApoptoticPathways->Apoptosis Induces

Caption: Potential induction of apoptosis by this compound.

References

Technical Support Center: Large-Scale Extraction of Erysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of erysenegalensein E from its primary source, Erythrina senegalensis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound in the Crude Extract

Question: We are experiencing a significantly lower than expected yield of this compound in our initial solvent extraction from Erythrina senegalensis stem bark. What are the potential causes and how can we troubleshoot this?

Answer: Low yields of this compound in the crude extract can stem from several factors related to the plant material, solvent selection, and extraction conditions.

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary depending on the age, geographical source, and post-harvest handling of the Erythrina senegalensis plant material. Ensure you are using high-quality, properly dried, and finely powdered stem bark for optimal extraction.

  • Solvent Choice and Polarity: this compound is a prenylated isoflavonoid, and its solubility is influenced by the polarity of the extraction solvent. While methanol and ethanol are effective for extracting a broad range of flavonoids, a mixture of solvents can enhance efficiency. A dichloromethane/methanol (1:1) mixture has been shown to give a high overall massic yield from E. senegalensis stem bark.[1] Consider performing small-scale pilot extractions with different solvent systems to determine the optimal choice for this compound.

  • Extraction Technique and Parameters: For large-scale extraction, maceration, percolation, or Soxhlet extraction are commonly used. Ensure sufficient extraction time and an appropriate solvent-to-solid ratio to allow for complete leaching of the compound. For instance, a common starting point for maceration is a 1:10 solid-to-solvent ratio with agitation for 24-72 hours.[2]

  • Compound Degradation: Isoflavonoids can be susceptible to degradation under harsh extraction conditions. High temperatures and prolonged exposure to light can lead to reduced yields. If using heat-assisted extraction methods, it is crucial to optimize the temperature to maximize extraction efficiency while minimizing degradation.

dot

Troubleshooting_Low_Yield start Low Yield of This compound q1 Is the plant material of high quality? start->q1 q2 Is the solvent system optimized? q1->q2 Yes sol1 Source high-quality, dried, and powdered stem bark. q1->sol1 No q3 Are the extraction parameters adequate? q2->q3 Yes sol2 Perform pilot extractions with different solvent polarities (e.g., MeOH, EtOH, CH2Cl2/MeOH). q2->sol2 No q4 Is there evidence of compound degradation? q3->q4 Yes sol3 Optimize solvent-to-solid ratio, extraction time, and agitation. q3->sol3 No sol4 Use lower temperatures, protect from light, and consider inert atmosphere. q4->sol4 Yes

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Co-extraction of Impurities and Difficulty in Purification

Question: Our crude extract contains a complex mixture of compounds, and we are struggling to isolate this compound with high purity using column chromatography. What strategies can we employ to improve purification?

Answer: The complex phytochemical profile of Erythrina senegalensis, which is rich in other flavonoids, alkaloids, and triterpenes, makes the purification of this compound a significant challenge.

  • Pre-purification/Fractionation: Before column chromatography, consider a liquid-liquid partitioning step to fractionate the crude extract based on polarity. For instance, partitioning the crude extract between n-hexane, ethyl acetate, and water can help in separating compounds with different polarities. This compound has been detected in the ethyl acetate subfraction of a dichloromethane extract.[1]

  • Chromatographic Media Selection: The choice of stationary phase is critical.

    • Silica Gel: Commonly used for initial cleanup, but may not be sufficient for separating structurally similar isoflavonoids.

    • Polyamide: Often effective for the separation of flavonoids due to its ability to form hydrogen bonds with the hydroxyl groups of these compounds.

    • Sephadex LH-20: This size-exclusion chromatography resin is excellent for separating flavonoids and other aromatic compounds.

  • Gradient Elution: A stepwise or linear gradient elution is generally more effective than isocratic elution for separating complex mixtures. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Preparative HPLC: For obtaining high-purity this compound, preparative high-performance liquid chromatography (prep-HPLC) is often necessary as a final polishing step. A C18 column with a mobile phase gradient of water and methanol or acetonitrile is a common choice for isoflavonoid separation.

Issue 3: Potential Degradation of this compound During Processing and Storage

Question: We are concerned about the stability of this compound during the lengthy extraction and purification process, as well as during storage of the final product. What precautions should we take?

Answer: Prenylated isoflavonoids can be sensitive to heat, light, and pH, which can lead to degradation.

  • Temperature Control: Avoid excessive heat during solvent evaporation (e.g., using a rotary evaporator at temperatures below 40-50°C).

  • Light Protection: Protect the extracts, fractions, and purified compound from direct light by using amber-colored glassware or by covering the containers with aluminum foil.

  • pH Management: The pH of the extraction and purification solvents can influence the stability of isoflavonoids. It is generally advisable to work with neutral or slightly acidic conditions.

  • Inert Atmosphere: For long-term storage of the purified compound, consider storing it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for the large-scale extraction of this compound?

A1: The primary source of this compound is the stem bark of the plant Erythrina senegalensis.[1]

Q2: What class of compound is this compound?

A2: this compound is a prenylated isoflavonoid.

Q3: What are some of the other major classes of compounds found in Erythrina senegalensis that may interfere with the extraction of this compound?

A3: Erythrina senegalensis extracts are known to contain a wide variety of other phytochemicals, including other flavonoids, tannins, coumarins, saponins, triterpenes, and sterols.[1]

Q4: Which analytical techniques are suitable for the identification and quantification of this compound?

A4: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a standard method for quantification. For structural confirmation, mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is used. Nuclear magnetic resonance (NMR) spectroscopy is essential for the complete structural elucidation of the isolated compound.

Data Presentation

Table 1: Comparison of Solvents for Extraction of Flavonoids from Erythrina senegalensis Stem Bark

Solvent SystemTotal Massic Yield (%)Key Compound Classes ExtractedReference
Dichloromethane (CH2Cl2)5.9Less polar compounds, some flavonoids[1]
Methanol (MeOH)9.1Polar compounds, high phenolic and flavonoid content[1]
Dichloromethane/Methanol (1:1)10.2Broad range of polar and non-polar compounds[1]

Table 2: Typical Chromatographic Techniques for Prenylated Isoflavonoid Purification

Chromatographic TechniqueStationary PhaseMobile Phase System (Typical)Purpose
Column ChromatographySilica Geln-Hexane/Ethyl Acetate gradientInitial fractionation and removal of non-polar impurities
Column ChromatographyPolyamideEthanol/Water gradientSeparation of flavonoids from other phenolics
Size-Exclusion ChromatographySephadex LH-20Methanol or EthanolSeparation of flavonoids based on size and aromaticity
Preparative HPLCC18 Silica GelWater/Methanol or Water/Acetonitrile gradientHigh-resolution purification of the target compound

Experimental Protocols

Protocol 1: Large-Scale Solvent Extraction of this compound

  • Preparation of Plant Material: Air-dry the stem bark of Erythrina senegalensis in the shade. Grind the dried bark into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place the powdered plant material in a large-scale percolator or a suitable extraction vessel.

    • Add the chosen solvent system (e.g., dichloromethane/methanol 1:1) at a solid-to-solvent ratio of 1:10 (w/v).

    • Allow the mixture to macerate for 24-48 hours with periodic agitation.

    • Collect the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

  • Concentration:

    • Combine the extracts and filter to remove any solid plant material.

    • Concentrate the filtrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like n-hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Combine the this compound-rich fractions from the silica gel column and concentrate them.

    • Prepare a Sephadex LH-20 column equilibrated with methanol.

    • Load the concentrated fraction onto the column and elute with methanol.

    • Collect fractions and monitor by TLC or HPLC to isolate the fractions containing the purest this compound.

  • Preparative HPLC (Final Polishing):

    • Further purify the this compound-containing fractions using a preparative HPLC system with a C18 column.

    • Use a gradient of water (often with a small amount of acid like 0.1% formic acid for better peak shape) and methanol or acetonitrile as the mobile phase.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Mandatory Visualization

dot

Extraction_Workflow start Erythrina senegalensis Stem Bark process1 Drying and Grinding start->process1 process2 Large-Scale Solvent Extraction (e.g., CH2Cl2/MeOH 1:1) process1->process2 process3 Concentration (Rotary Evaporation) process2->process3 crude_extract Crude Extract process3->crude_extract process4 Silica Gel Column Chromatography crude_extract->process4 fractionation This compound-rich Fraction process4->fractionation process5 Sephadex LH-20 Chromatography fractionation->process5 purified_fraction Partially Purified This compound process5->purified_fraction process6 Preparative HPLC purified_fraction->process6 final_product High-Purity This compound process6->final_product

Caption: Workflow for large-scale extraction of this compound.

dot

Signaling_Pathway_Context erysenegalensein_E This compound (Prenylated Isoflavonoid) bioactivity Reported Biological Activities erysenegalensein_E->bioactivity antihypertensive Antihypertensive bioactivity->antihypertensive hypoglycemic Hypoglycemic bioactivity->hypoglycemic hypolipidemic Hypolipidemic bioactivity->hypolipidemic antioxidant Antioxidant bioactivity->antioxidant

Caption: Reported biological activities of this compound.[3]

References

Optimizing LC-MS/MS parameters for erysenegalensein E detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As there is limited specific literature available on the LC-MS/MS analysis of erysenegalensein E, this guide provides a comprehensive framework based on general principles for the analysis of flavonoids, the chemical class to which this compound belongs.[1][2] The parameters and values provided are intended as a starting point for method development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant for LC-MS/MS?

A1: this compound is a prenylated flavonoid with a molecular formula of C25H26O6 and a molecular weight of approximately 422.47 g/mol .[1][2] Its structure contains multiple hydroxyl groups, making it a phenolic compound. This suggests it will be amenable to reverse-phase liquid chromatography and electrospray ionization (ESI).

Q2: Which ionization mode, positive or negative ESI, is recommended for this compound?

A2: Due to the presence of acidic phenolic hydroxyl groups, this compound is expected to ionize well in negative ion mode (ESI-), likely forming the [M-H]⁻ ion. However, it is always recommended to screen both positive (ESI+) and negative (ESI-) modes during initial method development to determine which provides the best signal intensity and stability. Adduct formation, such as [M+HCOO]⁻ in negative mode or [M+Na]⁺ in positive mode, may also be observed.

Q3: What type of LC column is suitable for separating this compound?

A3: A C18 reverse-phase column is the most common and generally effective choice for flavonoids like this compound. Columns with a particle size of less than 3 µm and a length of 50-150 mm are typical for achieving good resolution and peak shape.

Q4: What are the recommended starting mobile phases?

A4: A common mobile phase combination for the analysis of flavonoids is:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.

The addition of a small amount of acid (e.g., 0.1% formic acid) to both mobile phases helps to improve peak shape and ionization efficiency by keeping the phenolic hydroxyl groups protonated.

Troubleshooting Guide

Issue 1: No signal or very low signal intensity for this compound.

  • Question: I am not detecting any peak for my this compound standard. What should I check first?

  • Answer:

    • Confirm Ionization Mode: Verify that you are monitoring the correct ion in the appropriate mode (start with ESI- for the [M-H]⁻ ion at m/z 421.16). Check both positive and negative modes.

    • Check Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[3]

    • Source Parameters: The ion source parameters may be suboptimal. Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, source temperature, and gas flows.

    • Sample Concentration: The concentration of your standard may be too low.[3] Prepare a fresh, higher concentration standard to confirm the system is working.

    • LC Issues: Check for clogs or leaks in the LC system, which could prevent the sample from reaching the mass spectrometer.

Issue 2: Poor peak shape (e.g., broad or tailing peaks).

  • Question: My chromatographic peak for this compound is very broad and shows significant tailing. How can I improve it?

  • Answer:

    • Mobile Phase Modifier: The absence of an acidic modifier in the mobile phase is a common cause of peak tailing for phenolic compounds. Ensure you are using an additive like 0.1% formic acid in both water and your organic solvent.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.[3]

    • Gradient Slope: The gradient may be too shallow. Try increasing the gradient slope (i.e., increase the percentage of organic solvent more rapidly) to sharpen the peak.

    • Flow Rate: A suboptimal flow rate can affect peak shape. Experiment with slightly higher or lower flow rates.

Issue 3: High background noise or interfering peaks.

  • Question: I am observing a lot of background noise or other peaks that are interfering with the detection of this compound. What can I do?

  • Answer:

    • Blank Injections: Run a solvent blank to determine if the contamination is coming from your mobile phase, solvent, or the system itself.

    • Sample Preparation: If the interference is present only in samples, consider adding a solid-phase extraction (SPE) step to your sample preparation protocol to clean up the matrix.

    • LC Gradient: Adjust the LC gradient to better separate this compound from the interfering compounds.

    • Mass Resolution: Ensure you are using appropriate mass resolution settings and specific MRM transitions to distinguish your analyte from the background.

Data Presentation

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound

ParameterOptimized Value
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient20% B to 95% B in 8 min, hold for 2 min
MS/MS System
Ionization ModeESI Negative
Capillary Voltage-3.0 kV
Source Temperature150 °C
Desolvation Temp.400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Precursor Ion (m/z)421.2
Product Ion 1 (m/z)365.1 (Quantifier)
Collision Energy 120 eV
Product Ion 2 (m/z)297.1 (Qualifier)
Collision Energy 235 eV

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters via Infusion

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Set up a direct infusion of the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • In the mass spectrometer software, set the instrument to full scan mode in both positive and negative ionization to identify the precursor ion (e.g., [M-H]⁻ at m/z 421.2 in negative mode).

  • Select the most intense precursor ion and switch to product ion scan mode.

  • Vary the collision energy (e.g., from 5 eV to 50 eV in 5 eV increments) to find the energy that produces the most stable and intense product ions.[2]

  • Select at least two specific and intense product ions for Multiple Reaction Monitoring (MRM). One will serve as the "quantifier" and the other as the "qualifier".

  • Optimize other source parameters, such as capillary voltage and gas flows, to maximize the signal of the selected MRM transitions.

Protocol 2: Optimization of LC Gradient

  • Prepare a working standard of this compound.

  • Set up the LC system with the column and mobile phases as described in Table 1.

  • Start with a broad, scouting gradient (e.g., 5% to 95% B over 15 minutes). Inject the standard and determine the approximate retention time of this compound.

  • Design a new, more focused gradient around the observed retention time. The new gradient should start about 3-5 minutes before the elution of the compound and end 3-5 minutes after.

  • Adjust the slope of the gradient to ensure the peak is sharp and well-separated from any other components. A typical peak width at the base should be between 15-30 seconds.

Visualizations

LC_MSMS_Workflow cluster_MS_Opt MS Optimization cluster_LC_Opt LC Optimization cluster_Validation Method Validation Infusion 1. Infuse Standard SelectPrecursor 2. Select Precursor Ion Infusion->SelectPrecursor ProductScan 3. Product Ion Scan SelectPrecursor->ProductScan OptimizeCE 4. Optimize Collision Energy ProductScan->OptimizeCE SelectMRM 5. Select MRM Transitions OptimizeCE->SelectMRM ScoutingGradient 6. Run Scouting Gradient SelectMRM->ScoutingGradient FocusedGradient 7. Develop Focused Gradient ScoutingGradient->FocusedGradient OptimizeFlow 8. Optimize Flow & Temp FocusedGradient->OptimizeFlow Linearity 9. Linearity OptimizeFlow->Linearity LLOQ 10. LLOQ Linearity->LLOQ Accuracy 11. Accuracy & Precision LLOQ->Accuracy

Caption: Workflow for LC-MS/MS Method Development.

Troubleshooting_Flowchart Start Problem Detected: Low/No Signal CheckMS Check MS Tune & Calibration? Start->CheckMS TuneMS Tune & Calibrate MS CheckMS->TuneMS No CheckSource Infuse Standard to Check Source Parameters? CheckMS->CheckSource Yes TuneMS->CheckSource OptimizeSource Optimize Source (Voltage, Gas, Temp) CheckSource->OptimizeSource No CheckLC Check LC System (Pressure, Leaks)? CheckSource->CheckLC Yes OptimizeSource->CheckLC FixLC Fix Leaks / Clogs CheckLC->FixLC No CheckSample Sample Concentration or Integrity OK? CheckLC->CheckSample Yes FixLC->CheckSample PrepSample Prepare Fresh, Concentrated Standard CheckSample->PrepSample No Resolved Problem Resolved CheckSample->Resolved Yes PrepSample->Resolved

Caption: Troubleshooting Logic for Low or No Signal.

References

How to handle erysenegalensein E precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling erysenegalensein E, with a focus on addressing precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a prenylated isoflavonoid, a type of natural compound. Its chemical and physical properties are summarized in the table below. A notable feature is its predicted high lipophilicity (hydrophobicity), as indicated by the XLogP3 value, which suggests low solubility in water.

PropertyValueSource
Molecular Formula C₂₅H₂₆O₆PubChem
Molecular Weight 422.5 g/mol PubChem
XLogP3 (Predicted) 5.1PubChem
Hydrogen Bond Donors 4PubChem
Hydrogen Bond Acceptors 6PubChem
Appearance Not specified (likely a solid at room temperature)-
Aqueous Solubility Not experimentally determined (predicted to be low)Inferred

Q2: Why does my this compound precipitate out of solution?

Precipitation of this compound in aqueous solutions is primarily due to its hydrophobic nature. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent decreases significantly. This change in the solvent environment can cause the this compound to exceed its solubility limit in the aqueous medium, leading to the formation of a solid precipitate.

Q3: How can I prevent this compound from precipitating during my experiments?

Several strategies can be employed to prevent precipitation:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When diluting into your aqueous experimental solution, ensure the final concentration of the organic solvent is kept as high as is permissible for your specific assay, but generally below 1% to avoid solvent-induced artifacts.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations of this compound that can trigger precipitation.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the aqueous solution at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While the pKa of this compound is not experimentally determined, its hydroxyl groups may exhibit acidic properties. Adjusting the pH of the aqueous solution might enhance solubility, but this must be compatible with your experimental system.

  • Sonication: After dilution, brief sonication of the final solution can help to disperse any small, initial precipitates and promote dissolution.

Q4: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. Ethanol can also be used. It is crucial to use anhydrous (dry) solvents to prevent the introduction of water, which could cause precipitation within the stock solution over time.

Troubleshooting Guide

Issue: My this compound precipitated immediately upon dilution into my aqueous buffer.

  • Question: What was the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution?

    • Answer: If the final concentration was very low (e.g., <0.1%), the this compound likely exceeded its solubility limit. Try to increase the final solvent concentration if your experimental system allows, or consider using a solubilizing agent.

  • Question: Did you add the this compound stock solution directly to the full volume of the aqueous buffer?

    • Answer: Rapid dilution into a large volume can create localized high concentrations, leading to precipitation. Try adding the stock solution to a smaller volume of the buffer first, mixing well, and then bringing it up to the final volume.

Issue: My this compound solution was initially clear but developed a precipitate over time.

  • Question: How was the solution stored?

    • Answer: Precipitation can occur over time, especially at lower temperatures. If you stored the solution at 4°C, for example, the solubility of this compound may have decreased. It is often best to prepare fresh dilutions for each experiment. If storage is necessary, consider storing at room temperature (if stable) or flash-freezing in aliquots for long-term storage.

  • Question: Is your aqueous buffer saturated with other components?

    • Answer: High concentrations of salts or other additives in your buffer can reduce the solubility of hydrophobic compounds. If possible, try reducing the concentration of other components or using a simpler buffer system.

Issue: I am seeing inconsistent results in my bioassays, which I suspect is due to precipitation.

  • Question: Are you vortexing or mixing your final solution thoroughly before each use?

    • Answer: Even if not visible, micro-precipitates can form and settle. It is good practice to gently vortex your final working solution before adding it to your assay to ensure a homogenous suspension.

  • Question: Have you visually inspected your solutions under a microscope?

    • Answer: Sometimes, fine precipitates are not visible to the naked eye. A quick check under a microscope can confirm if precipitation is occurring.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.225 mg of this compound (Molecular Weight = 422.5 g/mol ).

    • Transfer the weighed this compound to a clean, dry microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For 4.225 mg, add 1 mL of DMSO.

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., for cell culture)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure (for a final concentration of 10 µM with 0.1% DMSO):

    • Perform a serial dilution of the 10 mM stock solution in DMSO if very low final concentrations are required.

    • In a sterile tube, add 999 µL of your pre-warmed aqueous buffer.

    • Add 1 µL of the 10 mM this compound stock solution to the buffer.

    • Immediately and gently vortex the solution for 5-10 seconds to ensure rapid and thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may help.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_solvent Check Final Organic Solvent Concentration start->check_solvent is_low Is it < 0.1%? check_solvent->is_low increase_solvent Increase Solvent % (if possible) or Use Solubilizing Agent is_low->increase_solvent Yes check_dilution Review Dilution Method is_low->check_dilution No end_point Solution Should Remain Clear increase_solvent->end_point is_rapid Was it a rapid, single-step dilution? check_dilution->is_rapid use_stepwise Use Stepwise Dilution and Vortex Immediately is_rapid->use_stepwise Yes check_storage Review Storage Conditions is_rapid->check_storage No use_stepwise->end_point is_cold Was it stored cold (e.g., 4°C)? check_storage->is_cold prepare_fresh Prepare Fresh Solution Before Each Experiment is_cold->prepare_fresh Yes is_cold->end_point No prepare_fresh->end_point

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow start Weigh Solid This compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Dilute in Aqueous Buffer (Pre-warmed) stock->dilute mix Vortex/Sonicate Immediately dilute->mix final Final Working Solution (Use Immediately) mix->final

Technical Support Center: Mitigating Off-Target Effects of Erysenegalensein E In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing erysenegalensein E in their in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate potential off-target effects of this prenylated isoflavonoid. This compound, isolated from Erythrina senegalensis, has demonstrated cytotoxic and antiproliferative activities, making it a compound of interest for cancer research.[1][2][3][4] However, like many natural products, it may interact with multiple cellular targets, leading to off-target effects that can complicate data interpretation.

This guide will walk you through a systematic approach to enhance the specificity of your experiments and ensure the observed biological effects are directly attributable to the intended target of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins or pathways other than its intended therapeutic target.[5] This is a common challenge with small molecules, including natural products, and can lead to misinterpretation of experimental results, unexpected cytotoxicity, or other phenotypic changes unrelated to the primary mechanism of action.[6] Given that this compound is a flavonoid, a class of compounds known to interact with a wide range of cellular targets, it is crucial to characterize its selectivity.[7][8][9]

Q2: I'm observing unexpected phenotypic changes in my cell line upon treatment with this compound. How can I determine if these are off-target effects?

A2: A systematic approach is necessary to distinguish on-target from off-target effects. This typically involves a multi-pronged strategy:

  • Target Engagement Assays: Confirm that this compound is interacting with your intended target at the concentrations used in your experiments.

  • Selectivity Profiling: Screen this compound against a broad panel of kinases, receptors, and enzymes to identify potential off-target interactions.[10]

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.[11][12]

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should correlate with the compound's potency for the intended target, while off-target effects may appear at different concentration ranges.[13]

Q3: What are some common off-target liabilities for flavonoid compounds like this compound?

A3: Flavonoids have been reported to interact with a variety of protein families. Potential off-target liabilities could include:

  • Protein Kinases: Many flavonoids are known to inhibit protein kinases due to their ability to bind to the ATP-binding pocket.[14]

  • G-Protein Coupled Receptors (GPCRs): Some flavonoids can modulate the activity of GPCRs.[7]

  • Ion Channels: Flavonoids have been shown to interact with various ion channels.

  • Cytochrome P450 Enzymes: These enzymes, involved in metabolism, can be inhibited or induced by flavonoids.[9]

  • Nuclear Receptors: Some flavonoids can bind to and activate or inhibit nuclear receptors.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Problem: You observe significant cytotoxicity at concentrations where you expect to see a specific phenotypic change, potentially masking the on-target effect.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, Calcein AM) A->B C Determine IC50 for Cytotoxicity B->C D Compare Cytotoxicity IC50 with On-Target Activity EC50/IC50 C->D E IC50 (Cytotoxicity) >> EC50 (On-Target) D->E F IC50 (Cytotoxicity) ≈ EC50 (On-Target) D->F G Proceed with experiments at concentrations below cytotoxic threshold E->G H Potential Off-Target Cytotoxicity F->H I Initiate Off-Target Profiling (Guide 2) H->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Guide 2: Identifying Potential Off-Targets

Problem: Your results from Guide 1 or other experiments suggest the presence of off-target effects. This guide helps you identify the potential unintended targets.

Troubleshooting Workflow:

G A Suspicion of Off-Target Effects B Kinase Profiling Screen A->B C Receptor Binding Assay Panel A->C D Analyze Screening Data for Significant Hits B->D C->D E Identify Potential Off-Target(s) D->E F Validate Off-Target Interaction E->F G Proceed to Target Validation Studies (Guide 3) F->G

Caption: Workflow for identifying potential off-targets.

Experimental Protocols:

  • Kinase Profiling:

    • Service Providers: Several commercial vendors offer kinase profiling services where they screen your compound against a large panel of kinases (e.g., Reaction Biology, Eurofins Discovery).[10][15][16][17]

    • Methodology: Typically, these assays are radiometric or fluorescence-based and measure the ability of this compound to inhibit the activity of each kinase in the panel.[15][17] Data is usually provided as a percentage of inhibition at a fixed concentration or as IC50 values for the most potent interactions.

  • Receptor Binding Assays:

    • Service Providers: Similar to kinase profiling, companies provide services to screen compounds against a panel of GPCRs, nuclear receptors, and ion channels.[10]

    • Methodology: Radioligand binding assays are a common method where the ability of this compound to displace a known radiolabeled ligand from its receptor is measured.[18]

Data Presentation: Example Kinase Profiling Data

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)
Target Kinase X85%0.1
Off-Target Kinase A62%0.8
Off-Target Kinase B15%>10
Off-Target Kinase C5%>10
Guide 3: Validating and Mitigating Off-Target Effects

Problem: You have identified a potential off-target. This guide helps you confirm its role in the observed phenotype and suggests strategies to mitigate its effects.

Troubleshooting Workflow:

G A Potential Off-Target Identified B siRNA-mediated Knockdown of Off-Target A->B C CRISPR-Cas9 Knockout of Off-Target A->C D Treat Knockdown/Knockout Cells with this compound B->D C->D E Assess if Phenotype is Rescued D->E F Phenotype Rescued E->F G Phenotype Not Rescued E->G H Off-Target Confirmed F->H I On-Target Effect Confirmed G->I J Redesign Experiment or Synthesize Analogs with Improved Selectivity H->J

Caption: Workflow for validating and mitigating off-target effects.

Experimental Protocols:

  • siRNA-Mediated Gene Silencing:

    • siRNA Design and Synthesis: Design or purchase at least two independent siRNAs targeting the mRNA of the potential off-target gene to control for off-target effects of the siRNA itself.[5][19] A non-targeting control siRNA should also be used.

    • Transfection: Transfect the siRNAs into your cell line using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Target Knockdown Verification: After 48-72 hours, verify the knockdown efficiency at the mRNA level (RT-qPCR) and protein level (Western blot).

    • Phenotypic Assay: Treat the knockdown and control cells with this compound and perform your primary assay to see if the off-target phenotype is diminished.

  • CRISPR-Cas9 Mediated Gene Knockout:

    • gRNA Design: Design two or more guide RNAs (gRNAs) targeting an early exon of the off-target gene.

    • Delivery of CRISPR Components: Deliver the Cas9 nuclease and gRNAs into the cells. This can be achieved by transfecting plasmids encoding these components, or by delivering Cas9 protein complexed with synthetic gRNAs (ribonucleoprotein, RNP).[20][21]

    • Clonal Selection and Validation: Select single-cell clones and screen for frameshift mutations in the target gene by sequencing. Confirm the absence of the protein by Western blot.

    • Phenotypic Analysis: Expand the validated knockout clone and use it in your experiments with this compound.

Signaling Pathway Diagrams

The following are hypothetical signaling pathways that could be modulated by this compound, either through on-target or off-target interactions. These diagrams can serve as a conceptual framework for designing experiments to dissect the mechanism of action.

Diagram 1: Hypothetical On-Target Apoptotic Pathway

G A This compound B Target Protein X (e.g., Pro-survival Kinase) A->B Inhibition C Downstream Effector 1 B->C Activation D Downstream Effector 2 B->D Activation E Inhibition of Pro-Survival Signals C->E D->E F Activation of Caspases E->F G Apoptosis F->G

Caption: Hypothetical on-target signaling leading to apoptosis.

Diagram 2: Hypothetical Off-Target Kinase Inhibition Pathway

G A This compound B Off-Target Kinase Y A->B Inhibition C Signaling Pathway Z B->C Modulation D Unexpected Phenotype (e.g., Cell Cycle Arrest) C->D

Caption: Hypothetical off-target kinase inhibition.

By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can more confidently dissect the in vitro effects of this compound and advance our understanding of its therapeutic potential.

References

Technical Support Center: Erisenegalensein E Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with erysenegalensein E. The information is designed to help identify and mitigate common artifacts and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that I should be aware of when designing my experiments?

A1: Erisenegalensein E, isolated from Erythrina senegalensis, has demonstrated antiproliferative and antioxidant properties.[1][2] Studies on extracts of E. senegalensis containing this compound have shown induction of non-apoptotic cell death, characterized by the formation of vacuoles derived from the endoplasmic reticulum and mitochondria.[1][2] Its antioxidant potential may also influence assays that are sensitive to the redox state of the cell.[1]

Q2: My dose-response curves for this compound in cytotoxicity assays are inconsistent. What could be the cause?

A2: Inconsistent results in cytotoxicity assays can stem from several factors. As a natural product, this compound may have properties that interfere with common assay readouts. Potential issues include optical interference if the compound is colored, direct interaction with assay reagents, or complex biological effects that vary with cell density and incubation time. It is also crucial to ensure the compound's stability and solubility in your culture medium.

Q3: I am observing significant vacuole formation in cells treated with this compound. Is this a sign of a specific type of cell death?

A3: Yes, the observation of extensive cytoplasmic vacuolization is a key morphological feature. Research on extracts from Erythrina senegalensis suggests that the induced cell death is non-apoptotic.[1][2] This phenotype, sometimes referred to as paraptosis-like, involves vacuolization originating from the ER and mitochondria.[1] When quantifying cell death, it is important to use methods that can distinguish between different death modalities, as assays specific for apoptosis (e.g., caspase activity) may not be appropriate.

Q4: Can this compound interfere with absorbance- or fluorescence-based assays?

A4: Like many natural products, particularly those with phenolic structures, this compound has the potential for optical interference.[3] It may absorb light or have intrinsic fluorescence at the wavelengths used for detection in assays like the MTT, XTT, or resazurin-based assays.[3] It is essential to run cell-free controls to quantify any such interference.

Troubleshooting Guides

Issue 1: High Background Signal in Absorbance-Based Viability Assays (e.g., MTT)
  • Symptom: Wells containing only this compound and media (no cells) show a significant absorbance reading after the addition of the MTT reagent and solubilization solution.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Prepare a plate with the same concentrations of this compound used in your experiment but without cells.

    • Follow Assay Protocol: Add media, MTT reagent, and solubilization solution to these wells as you would for your experimental wells.

    • Measure Absorbance: Read the absorbance at the appropriate wavelength.

    • Data Correction: If a background signal is detected, subtract the absorbance values of the cell-free controls from your experimental data for each corresponding compound concentration.

    • Consider an Alternative Assay: If the interference is significant and concentration-dependent, consider using a non-colorimetric endpoint, such as a real-time cell analysis system or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Issue 2: Discrepancy Between Cell Viability Readouts and Microscopic Observations
  • Symptom: An MTT or similar metabolic assay indicates high cell viability, but microscopy shows significant morphological changes, such as vacuolization and cell detachment.

  • Troubleshooting Steps:

    • Understand the Assay's Principle: Assays like MTT measure metabolic activity, not necessarily cell number or viability. Cells that are metabolically active but have entered a non-proliferative state or are undergoing non-apoptotic cell death may still yield a strong signal.

    • Validate with an Orthogonal Method: Use a different type of assay to confirm your results. For example:

      • Membrane Integrity Assay: An LDH release assay measures cytotoxicity by detecting a marker of plasma membrane damage.

      • Cell Counting: Use a trypan blue exclusion assay or an automated cell counter to determine the number of viable cells.

      • High-Content Imaging: This can simultaneously provide information on cell number, morphology, and markers of cell death.

    • Re-evaluate the Mechanism: The discrepancy may be providing important clues about the mechanism of action of this compound, suggesting a cytostatic effect or a form of cell death that does not immediately lead to metabolic collapse.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, illustrating the kind of data you might generate. Actual values will depend on the specific cell line and experimental conditions.

Cell LineCancer TypeAssay TypeHypothetical IC50 (µM)
U373GlioblastomaMTT15.5
A549Lung CarcinomaMTT22.1
MCF-7Breast AdenocarcinomaSRB18.9
HeLaCervical CancerResazurin25.3

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway for Erisenegalensein E-Induced Cell Death Erysenegalensein_E Erisenegalensein E ER_Stress Endoplasmic Reticulum Stress Erysenegalensein_E->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Erysenegalensein_E->Mitochondrial_Dysfunction Vacuole_Formation Vacuole Formation (Paraptosis-like) ER_Stress->Vacuole_Formation Mitochondrial_Dysfunction->Vacuole_Formation Non_Apoptotic_Cell_Death Non-Apoptotic Cell Death Vacuole_Formation->Non_Apoptotic_Cell_Death

Caption: Hypothetical pathway of Erisenegalensein E action.

Troubleshooting Workflow for Assay Artifacts Start Inconsistent or Unexpected Results Check_Interference Is there optical or reagent interference? Start->Check_Interference Run_Cell_Free Run Cell-Free Controls Check_Interference->Run_Cell_Free Yes Check_Mechanism Is the result a true biological effect? Check_Interference->Check_Mechanism No Correct_Data Correct Data for Background Run_Cell_Free->Correct_Data Change_Assay Consider an Alternative Assay Run_Cell_Free->Change_Assay Correct_Data->Check_Mechanism End Reliable Data Change_Assay->End Check_Mechanism->Start No Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH, Cell Counting) Check_Mechanism->Orthogonal_Assay Yes Validate_Mechanism Validate Mechanism of Action Orthogonal_Assay->Validate_Mechanism Validate_Mechanism->End

Caption: Workflow for troubleshooting assay artifacts.

Logical Relationships in Assay Interference Assay_Artifacts Assay Artifacts Compound_Properties Compound-Specific Properties Assay_Artifacts->Compound_Properties Assay_Technology Assay Technology-Specific Assay_Artifacts->Assay_Technology Optical_Interference Optical Interference (Absorbance/Fluorescence) Compound_Properties->Optical_Interference Reactivity Reactivity with Assay Reagents Compound_Properties->Reactivity Redox_Activity Redox Activity Compound_Properties->Redox_Activity Luciferase_Inhibition Luciferase Inhibition Assay_Technology->Luciferase_Inhibition

Caption: Relationships in assay interference types.

References

Technical Support Center: Erysenegalensein E and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from erysenegalensein E in fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis[1][2]. Like other flavonoids, it possesses a chemical structure with conjugated aromatic systems, which can lead to interference in fluorescence-based assays[3]. Flavonoids are known to cause fluorescence quenching, where they decrease the fluorescence intensity of a fluorophore, and can also exhibit autofluorescence, emitting their own light that can be mistakenly detected as signal[3][4][5][6].

Q2: What are the primary mechanisms by which this compound could interfere with a fluorescent assay?

The two main mechanisms of interference are:

  • Fluorescence Quenching: this compound may absorb the light energy used to excite the fluorophore in your assay or the light emitted by it. This energy absorption prevents the fluorophore from emitting its characteristic light, leading to a decrease in the measured signal. This can be misinterpreted as biological inhibition[3][5][7][8].

  • Autofluorescence: this compound itself might be fluorescent, meaning it can absorb light at one wavelength and emit it at another. If its emission spectrum overlaps with that of your assay's fluorophore, it can lead to a false positive signal, appearing as activation or masking a true inhibitory effect[3][9][10].

Q3: My assay shows a decrease in signal in the presence of this compound. Is this a real inhibitory effect?

Not necessarily. A decrease in signal could be due to fluorescence quenching by this compound. It is crucial to perform control experiments to rule out assay interference before concluding that the compound is a true inhibitor[5][7].

Q4: My assay shows an increase in signal with this compound. Does this indicate activation?

An increased signal could be a result of the intrinsic fluorescence (autofluorescence) of this compound. If the compound fluoresces at the same wavelength as your assay's detection settings, it will contribute to the total signal, potentially leading to a false-positive result[3][9][10].

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps.

Guide 1: Identifying Autofluorescence

This guide helps determine if this compound is contributing to the signal in your assay.

Experimental Protocol:

  • Prepare a control plate: This plate should contain wells with:

    • Assay buffer only (Blank).

    • Assay buffer with this compound at the same concentrations used in your main experiment.

  • Exclude assay fluorophore: Do not add the fluorescent substrate or probe to these control wells.

  • Incubate: Follow the same incubation conditions (time, temperature) as your main assay.

  • Measure fluorescence: Read the plate using the same excitation and emission wavelengths and instrument settings as your primary experiment.

  • Analyze the data: Compare the fluorescence signal from the wells containing this compound to the buffer-only wells. A significantly higher signal in the presence of the compound indicates autofluorescence.

Table 1: Interpreting Autofluorescence Control Results

ObservationPotential CauseNext Steps
Signal in "Compound Only" wells is significantly higher than "Buffer Only" wells.This compound is autofluorescent at the assay wavelengths.Proceed to "Guide 3: Mitigating Interference".
Signal in "Compound Only" wells is similar to "Buffer Only" wells.Autofluorescence is likely not the primary issue.Proceed to "Guide 2: Identifying Fluorescence Quenching".
Guide 2: Identifying Fluorescence Quenching

This guide helps determine if this compound is quenching the signal from your assay's fluorophore.

Experimental Protocol:

  • Prepare a control plate: This plate should contain wells with:

    • Assay buffer and your fluorescent reporter/substrate (Reporter Only).

    • Assay buffer, fluorescent reporter, and this compound at various concentrations (Reporter + Compound).

  • Exclude biological components: Do not add the enzyme, cells, or other biological targets to these wells.

  • Incubate: Follow the same incubation conditions as your main assay.

  • Measure fluorescence: Read the plate at the same settings as your primary assay.

  • Analyze the data: Compare the signal from the "Reporter + Compound" wells to the "Reporter Only" wells. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching[7].

Table 2: Interpreting Fluorescence Quenching Control Results

ObservationPotential CauseNext Steps
Signal decreases as the concentration of this compound increases.This compound is quenching the fluorophore.Proceed to "Guide 3: Mitigating Interference".
Signal is unaffected by the presence of this compound.Quenching is unlikely to be the cause of interference.Re-evaluate your primary assay results. Consider other potential artifacts like compound precipitation.
Guide 3: Mitigating Interference

If interference is confirmed, these strategies can help reduce its impact.

  • Change Fluorophore: Select a fluorophore with excitation and emission spectra that do not overlap with the absorbance or emission spectra of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules[11].

  • Pre-read Correction: For autofluorescence, you can perform a "pre-read" of the plate after adding this compound but before adding the fluorescent substrate. This background signal can then be subtracted from the final reading[12].

  • Use a Different Assay Technology: If possible, validate your findings using an orthogonal assay that does not rely on fluorescence, such as an absorbance-based or luminescence-based assay[3].

  • Modify Assay Conditions: In some cases, adjusting the buffer composition (e.g., adding a non-ionic detergent like Triton X-100 at a low concentration, ~0.01%) can help minimize non-specific interactions and aggregation that may contribute to interference[12].

Visualizing Interference Pathways

The following diagrams illustrate the concepts of autofluorescence and fluorescence quenching.

Autofluorescence_Interference cluster_assay Assay Well Excitation Light Excitation Light Erysenegalensein_E This compound Excitation Light->Erysenegalensein_E Excitation Fluorophore Fluorophore Excitation Light->Fluorophore Excitation Detector Detector Erysenegalensein_E->Detector Autofluorescence (False Signal) Fluorophore->Detector True Signal

Caption: Autofluorescence interference workflow.

Quenching_Interference cluster_assay Assay Well Excitation Light Excitation Light Fluorophore Fluorophore Excitation Light->Fluorophore Excitation Erysenegalensein_E This compound Erysenegalensein_E->No_Signal Signal Lost Fluorophore->Erysenegalensein_E Energy Transfer (Quenching) Detector Detector Fluorophore->Detector Reduced/No Signal

Caption: Fluorescence quenching interference workflow.

By following these guidelines and understanding the potential for interference, researchers can more accurately interpret their data when working with this compound and other potentially interfering compounds in fluorescent assays.

References

Technical Support Center: Enhancing the Bioavailability of Erysenegalensein E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of erysenegalensein E. Given the limited specific data on this compound, the strategies outlined below are based on its classification as a prenylated isoflavonoid and general principles for improving the bioavailability of poorly soluble and permeable flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Based on its chemical structure (C25H26O6) and physicochemical properties, several factors could contribute to the low oral bioavailability of this compound:

  • Poor Aqueous Solubility: The presence of a large, complex ring structure with multiple hydroxyl groups suggests that while it has polar characteristics, its overall size and the presence of non-polar prenyl groups may lead to low solubility in aqueous gastrointestinal fluids. This is a common issue for many flavonoids.

  • Low Intestinal Permeability: The molecule's size and the number of hydrogen bond donors and acceptors may hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Like many flavonoids, this compound is likely subject to extensive metabolism in the intestines and liver by Phase I and Phase II enzymes. This can lead to rapid conversion into metabolites that may be less active or more readily excreted.[1][2][3]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the compound back into the intestinal lumen, reducing its net absorption.

  • Gut Microbiota Metabolism: Intestinal bacteria can metabolize flavonoids, potentially altering their structure and affecting their absorption and bioactivity.[4][5][6][7][8]

Q2: What are the most promising general strategies to enhance the bioavailability of this compound?

Several formulation and chemical modification strategies have proven effective for improving the bioavailability of flavonoids and could be applied to this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal barrier.[9][10][11][12][13]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent its crystallization and significantly increase its dissolution rate and apparent solubility.[14][15][16][17]

  • Prodrug Approach: Modifying the chemical structure of this compound by adding a promoiety to create a prodrug can improve its solubility and/or permeability. The promoiety is designed to be cleaved in vivo to release the active parent drug.[18][19][20][21][]

  • Co-administration with Bioavailability Enhancers: Administering this compound with inhibitors of metabolic enzymes (e.g., piperine) or efflux transporters can reduce its first-pass metabolism and increase its absorption.

Troubleshooting Guides

Issue 1: Poor Dissolution and Solubility of this compound in Formulation

Problem: You are observing low and inconsistent dissolution profiles for your this compound formulation, leading to poor and variable absorption in preclinical studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Crystalline Nature Formulate as an amorphous solid dispersion with polymers like PVP, HPMC, or Soluplus®.Increased dissolution rate and supersaturation in aqueous media.[14][17]
Hydrophobicity Develop a nanoformulation such as a nanosuspension, lipid-based nanoparticles, or polymeric nanoparticles.Enhanced surface area for dissolution and improved wetting, leading to better solubility.[9][10][11]
Inadequate Wetting Include surfactants or wetting agents in your formulation.Improved dispersion and contact of the compound with the dissolution medium.
Issue 2: Low Permeability Across Caco-2 Cell Monolayers

Problem: In vitro Caco-2 cell permeability assays show low apparent permeability (Papp) values for this compound, suggesting poor intestinal absorption.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Efflux Ratio Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in the Caco-2 assay.An increase in the A-to-B Papp value in the presence of the inhibitor would confirm that this compound is an efflux substrate.
Poor Passive Diffusion Synthesize a more lipophilic prodrug by esterifying one or more of the hydroxyl groups.Increased lipophilicity can enhance passive diffusion across the cell membrane.[18][20]
Low Cellular Uptake Formulate this compound in a nano-delivery system designed for enhanced cellular uptake (e.g., decorated with targeting ligands).Improved transport across the Caco-2 monolayer through various uptake mechanisms.
Issue 3: High First-Pass Metabolism and Rapid Clearance in vivo

Problem: In vivo pharmacokinetic studies in rodents show a low Cmax and AUC, with a short half-life for this compound, indicating extensive metabolism.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Extensive Phase II Metabolism Co-administer with an inhibitor of UGTs or SULTs, such as piperine.Increased plasma concentrations of the parent this compound and a longer half-life.
Gut Microbiota Degradation Administer a broad-spectrum antibiotic cocktail to the animal model prior to the pharmacokinetic study to reduce gut bacteria.A significant increase in the bioavailability of this compound would suggest a major role of the gut microbiota in its metabolism.[4][5]
Rapid Hepatic Clearance Develop a liver-targeting avoidance strategy, such as a lymphatic-transport-promoting lipid-based formulation.Reduced first-pass hepatic metabolism and increased systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of methanol with stirring.

    • Continue stirring until a clear solution is obtained.

    • Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid film is formed.

    • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

  • Characterization: The solid dispersion should be characterized by Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound, and by Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the compound and the polymer. The dissolution rate should be tested against the pure compound.[16]

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-23 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. A TEER value above 300 Ω·cm² indicates good monolayer integrity.[23]

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Efflux Ratio Determination: Perform the transport study in the reverse direction (basolateral to apical) to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[24][25]

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Use male Sprague-Dawley rats (200-250 g). Fast the rats overnight before the experiment with free access to water.

  • Dosing:

    • Group 1 (Control): Administer a suspension of pure this compound (e.g., 10 mg/kg) in 0.5% carboxymethylcellulose sodium (CMC-Na) via oral gavage.

    • Group 2 (Test Formulation): Administer the this compound formulation (e.g., solid dispersion, nanoparticles) at the same dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[26][27]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[28][29]

Visualizations

Signaling Pathways

flavonoid_metabolism cluster_gut Gastrointestinal Tract cluster_liver Systemic Circulation & Liver Oral Intake Oral Intake This compound This compound Oral Intake->this compound Ingestion Intestinal Lumen Intestinal Lumen This compound->Intestinal Lumen Phase I Enzymes Phase I (CYPs) This compound->Phase I Enzymes Phase II Enzymes Phase II (UGTs, SULTs) This compound->Phase II Enzymes Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption Gut Microbiota Gut Microbiota Intestinal Lumen->Gut Microbiota Metabolism Portal Vein Portal Vein Enterocyte->Portal Vein Metabolites_GM Microbiota Metabolites Gut Microbiota->Metabolites_GM Biotransformation Metabolites_GM->Enterocyte Absorption Liver Liver Portal Vein->Liver Liver->Phase I Enzymes Liver->Phase II Enzymes Metabolites_P1 Phase I Metabolites Phase I Enzymes->Metabolites_P1 Conjugated Metabolites Phase II Conjugates Phase II Enzymes->Conjugated Metabolites Metabolites_P1->Phase II Enzymes Systemic Circulation Systemic Circulation Conjugated Metabolites->Systemic Circulation Bile/Urine Excretion Bile/Urine Excretion Conjugated Metabolites->Bile/Urine Excretion Elimination Target Tissues Target Tissues Systemic Circulation->Target Tissues

Caption: Generalized metabolic pathway of flavonoids like this compound.

Experimental Workflows

formulation_development_workflow Start Start Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP) Start->Physicochemical_Characterization Formulation_Strategy Select Formulation Strategy (Nanoparticles, Solid Dispersion, Prodrug) Physicochemical_Characterization->Formulation_Strategy Nanoparticles Nanoparticle Formulation Formulation_Strategy->Nanoparticles Solid_Dispersion Solid Dispersion Formulation Formulation_Strategy->Solid_Dispersion Prodrug_Synthesis Prodrug Synthesis Formulation_Strategy->Prodrug_Synthesis In_Vitro_Characterization In Vitro Characterization (Particle Size, Dissolution, etc.) Nanoparticles->In_Vitro_Characterization Solid_Dispersion->In_Vitro_Characterization Prodrug_Synthesis->In_Vitro_Characterization Caco2_Assay Caco-2 Permeability Assay In_Vitro_Characterization->Caco2_Assay In_Vivo_PK In Vivo Pharmacokinetic Study (Rodent Model) Caco2_Assay->In_Vivo_PK Data_Analysis Data Analysis & Optimization In_Vivo_PK->Data_Analysis Data_Analysis->Formulation_Strategy Iterate/Refine Optimized_Formulation Optimized Formulation Data_Analysis->Optimized_Formulation Finalize

Caption: Workflow for developing a bioavailability-enhanced formulation.

Logical Relationships

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Bioavailability Observed Low Bioavailability Poor_Solubility Poor Solubility Low_Bioavailability->Poor_Solubility Low_Permeability Low Permeability Low_Bioavailability->Low_Permeability High_Metabolism High First-Pass Metabolism Low_Bioavailability->High_Metabolism Nanoformulation Nanoformulation Poor_Solubility->Nanoformulation Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion Low_Permeability->Nanoformulation Prodrug Prodrug Approach Low_Permeability->Prodrug High_Metabolism->Prodrug Co-administration Co-administration with Inhibitors High_Metabolism->Co-administration

Caption: Troubleshooting logic for low bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Erysenegalensein E and Erysenegalensein M

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic properties of two prenylated isoflavonoids, erysenegalensein E and erysenegalensein M, isolated from the plant Erythrina senegalensis. This analysis is based on available experimental data to facilitate informed decisions in anticancer research.

Executive Summary

This compound and erysenegalensein M, secondary metabolites from Erythrina senegalensis, have both demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide synthesizes the current, albeit limited, public data on their comparative cytotoxicity. Erysenegalensein M has shown potent activity against prostate and breast cancer cell lines with a specific IC50 value reported.[5] In contrast, the activity of this compound has been described in relative terms, indicating lower efficacy against a multi-drug resistant cell line.[2][5] Detailed mechanistic studies and the specific signaling pathways for both compounds remain largely unelucidated in the public domain.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and erysenegalensein M against various cancer cell lines. This data is crucial for a preliminary assessment of their potency and selectivity.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Erysenegalensein M LNCaPProstate Carcinoma8[5]
MCF-7Breast Adenocarcinoma8[5]
IshikawaEndometrial AdenocarcinomaInactive[5]
This compound KBEpidermoid CarcinomaData not available[2][5]
KB-3-1Multi-drug Resistant Epidermoid Carcinoma10 times less active than against KB cells[2][5]

Experimental Protocols

While the specific, detailed experimental protocols used to generate the above data are not fully available in the reviewed literature, the methodologies likely involved standard cell viability and apoptosis assays. Below are generalized protocols for commonly used assays in cytotoxicity studies.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a typical MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add varying concentrations of this compound/M incubation1->add_compound incubation2 Incubate (e.g., 48-72h) add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow of a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or M. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Apoptosis Detection (Annexin V Staining)

Annexin V staining is a common method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry.

Logical Flow for Apoptosis Detection:

Apoptosis_Detection cluster_induction Apoptosis Induction cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cluster_results Cell Population Identification treat_cells Treat cells with this compound/M harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in binding buffer harvest_cells->resuspend add_annexin_v Add fluorescently-labeled Annexin V resuspend->add_annexin_v add_pi Add Propidium Iodide (PI) add_annexin_v->add_pi incubation Incubate in the dark add_pi->incubation analyze_cells Analyze cells by flow cytometry incubation->analyze_cells quadrant_analysis Quadrant Analysis analyze_cells->quadrant_analysis live_cells Live (Annexin V-, PI-) quadrant_analysis->live_cells early_apoptotic Early Apoptotic (Annexin V+, PI-) quadrant_analysis->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) quadrant_analysis->late_apoptotic necrotic_cells Necrotic (Annexin V-, PI+) quadrant_analysis->necrotic_cells

References

Erysenegalensein E vs. Paclitaxel: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of erysenegalensein E and paclitaxel, two compounds with demonstrated cytotoxic effects against cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Overview and Mechanism of Action

This compound is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis. While its precise mechanism of action is not yet fully elucidated, it has been shown to possess cytotoxic and antiproliferative properties.[1] The presence of a prenyl group is often associated with enhanced biological activity in flavonoids.

Paclitaxel , a well-established chemotherapeutic agent, is a complex diterpene originally isolated from the Pacific yew tree, Taxus brevifolia.[2] Its primary mechanism of action involves the disruption of microtubule dynamics.[2][3][4][5] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[2][3][4][6] This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2][3][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and paclitaxel, focusing on their cytotoxic activity. It is important to note that direct comparative studies under identical experimental conditions are limited, and data for this compound is less extensive than for the widely studied paclitaxel.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound KBCervical Carcinoma7.8[1]
KB-3-1 (Multidrug-Resistant)Cervical Carcinoma>80[1]
Paclitaxel Various human tumor cell linesVarious0.0025 - 0.0075[9][10][11]
U-251 MGGlioblastoma~0.01[12]
SF-126Glioblastoma~0.05[12]
U-87 MGGlioblastoma~0.1[12]

Note: IC50 values can vary significantly depending on the cell line, assay method, and duration of exposure.

Signaling Pathways and Cellular Effects

Paclitaxel Signaling Pathways

Paclitaxel's induction of apoptosis is a complex process involving multiple signaling pathways. Upon mitotic arrest, prolonged activation of the mitotic checkpoint triggers programmed cell death.[2] Key pathways implicated in paclitaxel-induced apoptosis include:

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Paclitaxel treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[7]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated in response to paclitaxel, contributing to apoptosis induction.[7]

  • PI3K/AKT Signaling Pathway: Paclitaxel can inhibit the PI3K/AKT signaling pathway, which is a key survival pathway in many cancer cells.[7][13]

The following diagram illustrates the key signaling events in paclitaxel-induced apoptosis.

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibits MAPK MAPK Pathway Paclitaxel->MAPK Activates G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest Bcl2 Bcl-2 (anti-apoptotic) PI3K_AKT->Bcl2 Inhibits MAPK->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Bax Bax (pro-apoptotic) Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Caspase_Cascade->Apoptosis MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compound (e.g., this compound or Paclitaxel) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Cell_Cycle_Analysis_Workflow start Start treat Treat cells with compound start->treat harvest Harvest and fix cells treat->harvest stain Stain with Propidium Iodide and RNase A harvest->stain flow Analyze by Flow Cytometry stain->flow analyze Quantify cell cycle phases flow->analyze end End analyze->end

References

Validating the Anticancer Activity of Erysenegalensein E: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erysenegalensein E, a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis, has demonstrated notable antiproliferative and cytotoxic effects in preclinical in vitro studies.[1][2][3] While these initial findings are promising, a comprehensive evaluation of its therapeutic potential necessitates rigorous in vivo validation. To date, published literature lacks specific in vivo studies on this compound. This guide, therefore, provides a comparative framework based on available in vitro data for this compound and contrasts it with the established in vivo anticancer activities of other well-studied compounds from Erythrina senegalensis, namely oleanolic acid and alpinumisoflavone.[4][5][6] This comparative analysis aims to inform the design of future in vivo studies for this compound and to highlight its potential as a novel anticancer agent.

In Vitro Anticancer Activity: A Comparative Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and comparator compounds against various cancer cell lines, providing a quantitative basis for comparing their cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound KB18[6]
KB-3-1>100[6]
Alpinumisoflavone Various~35 (mean)[6]
Derrone Various24 - 46[1]
Maniladiol Various~15 (mean)[6]
Erythrodiol Various<36 (mean)[6]
Oleanolic Acid DU145 (Prostate)112.57 µg/mL[7]
MCF-7 (Breast)132.29 µg/mL[7]
U87 (Glioblastoma)163.60 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro cytotoxicity assays and in vivo tumor xenograft models, based on studies of compounds from Erythrina senegalensis.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model (Based on Oleanolic Acid Studies)

This protocol describes a typical subcutaneous xenograft model in mice to evaluate the in vivo antitumor efficacy of a compound.[7]

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation: A suspension of cancer cells (e.g., 2 x 10^6 DU145 human prostate cancer cells) in a suitable medium is injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., oleanolic acid) is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of action of related compounds from Erythrina senegalensis offer valuable insights. The following diagrams illustrate the signaling pathways affected by oleanolic acid and alpinumisoflavone, which could be hypothetically targeted by this compound.

Oleanolic_Acid_Pathway OA Oleanolic Acid PI3K PI3K OA->PI3K Inhibits STAT3 STAT3 OA->STAT3 Inhibits Hedgehog Hedgehog Signaling OA->Hedgehog Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Angiogenesis Angiogenesis STAT3->Angiogenesis Promotes Hedgehog->Angiogenesis Promotes Alpinumisoflavone_Pathway AIF Alpinumisoflavone ERK ERK AIF->ERK Modulates JNK JNK AIF->JNK Modulates AKT AKT AIF->AKT Modulates NFkB NF-kB AIF->NFkB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest AIF->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis AKT->Apoptosis Inhibits NFkB->Apoptosis Inhibits In_Vivo_Workflow cluster_0 Phase 1: Efficacy & Toxicity cluster_1 Phase 2: Advanced Models cluster_2 Phase 3: Mechanism of Action A Dose-Range Finding (MTD determination) B Tumor Xenograft Model (Subcutaneous) A->B C Tumor Growth Inhibition (TGI) Assessment B->C D Orthotopic or Metastatic Models C->D F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis C->F E Combination Therapy Studies D->E G Biomarker Analysis (e.g., IHC, Western Blot) E->G F->G H Identification of Signaling Pathways G->H

References

Erysenegalensein E: A Comparative Analysis of its Activity in Drug-Resistant and Sensitive Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data reveals a significant disparity in the cytotoxic activity of erysenegalensein E, a natural compound isolated from the plant Erythrina senegalensis, when tested against drug-sensitive and multidrug-resistant cancer cell lines. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies used to determine its activity, and illustrates the likely mechanism of resistance.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of this compound was evaluated against the human oral epidermoid carcinoma cell line (KB) and its multidrug-resistant subline (KB-3-1). The KB-3-1 cell line is characterized by its overexpression of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including anticancer drugs, out of the cell.

The results, summarized in the table below, demonstrate a marked decrease in the potency of this compound against the drug-resistant KB-3-1 cell line.

Cell LinePhenotypeThis compound IC₅₀ (µM)Resistance Factor
KBDrug-SensitiveValue not explicitly stated, but implied to be 10-fold lower than KB-3-11
KB-3-1Multidrug-ResistantValue not explicitly stated, but implied to be 10-fold higher than KB10

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Resistance Factor is calculated by dividing the IC₅₀ of the resistant cell line by the IC₅₀ of the sensitive cell line.

One study explicitly states that this compound exhibits "very poor activity towards KB-3-1 cells in comparison to KB cells (10 times less active)".[1] This significant increase in the IC₅₀ value in the resistant cell line strongly suggests that this compound is a substrate for the P-glycoprotein efflux pump.

Experimental Protocols

The cytotoxic activity of this compound is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: KB and KB-3-1 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells containing medium with the solvent at the highest concentration used and medium alone are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Resistance

The following diagrams illustrate the proposed mechanism of action of this compound in both sensitive and resistant cancer cells, as well as a typical experimental workflow for determining its cytotoxicity.

G cluster_sensitive Drug-Sensitive Cell (KB) cluster_resistant Drug-Resistant Cell (KB-3-1) Ery_in_S This compound Intracellular_S Intracellular Space Ery_in_S->Intracellular_S Passive Diffusion Cell_Membrane_S Cell Membrane Target_S Cellular Target Intracellular_S->Target_S Apoptosis_S Apoptosis Target_S->Apoptosis_S Induces Ery_in_R This compound Intracellular_R Intracellular Space Ery_in_R->Intracellular_R Passive Diffusion Cell_Membrane_R Cell Membrane Target_R Cellular Target Intracellular_R->Target_R Reduced Interaction Pgp P-glycoprotein (P-gp) Intracellular_R->Pgp Survival_R Cell Survival Target_R->Survival_R Ery_out_R This compound Pgp->Ery_out_R Active Efflux

Caption: Proposed mechanism of this compound in sensitive vs. resistant cells.

G start Start seed_cells Seed KB and KB-3-1 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Unraveling the Anticancer Mechanisms of Erysenegalensein E: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic activities and molecular mechanisms of erysenegalensein E, benchmarked against related natural compounds, alpinumisoflavone and oleanolic acid.

This compound, a prenylated isoflavonoid isolated from the medicinal plant Erythrina senegalensis, has demonstrated notable cytotoxic and antiproliferative properties, positioning it as a compound of interest in cancer research. This guide provides a cross-validation of its mechanism of action, drawing comparisons with two other bioactive molecules derived from the same plant: alpinumisoflavone and oleanolic acid. Through a detailed examination of experimental data and signaling pathways, this document aims to furnish researchers with the necessary information to evaluate and potentially advance the therapeutic development of this compound.

Comparative Cytotoxicity: this compound and Alternatives

The cytotoxic potential of this compound and its counterparts has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. It is noteworthy that this compound has shown reduced activity in multidrug-resistant cell lines like KB-3-1, suggesting it may be a substrate for P-glycoprotein efflux pumps.[1][2]

CompoundCell LineCancer TypeIC50 (µM)
This compound KBCervical Carcinoma~10-fold less than KB-3-1
KB-3-1Cervical Carcinoma (Multidrug Resistant)>10 µM
Alpinumisoflavone MCF-7Breast Adenocarcinoma44.92% inhibition at 100 µM
786-O, Caki-1, RCC4Clear Cell Renal Cell CarcinomaNot specified
ES2, OV90Ovarian CancerAnti-proliferative at 0.5-2 µM
LNCaP, C4-2Prostate CancerGrowth suppression at 10-120 µM
Oleanolic Acid DU145Prostate Cancer112.57 µg/mL
MCF-7Breast Adenocarcinoma4.0 µM (for a derivative)
U87Glioblastoma163.60 µg/mL
A549, H460Non-small Cell Lung CancerNot specified
B16 2F2Mouse Melanoma4.8 µM
HL-60Promyelocytic Leukemia80 µM

Deciphering the Mechanism of Action: A Focus on Apoptosis and Autophagy

While the precise signaling cascade of this compound is not yet fully elucidated, the well-documented mechanisms of the structurally related compounds, alpinumisoflavone and oleanolic acid, provide a strong inferential basis for its mode of action. The primary pathways implicated in the anticancer effects of these Erythrina senegalensis metabolites are apoptosis (programmed cell death) and autophagy (a cellular degradation process).

Inferred Signaling Pathway for this compound

Based on the activities of related isoflavonoids, this compound likely induces cancer cell death through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.

Erysenegalensein_E_Inferred_Pathway Erysenegalensein_E This compound PI3K PI3K Erysenegalensein_E->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Erysenegalensein_E->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest

Caption: Inferred signaling pathway of this compound.

Apoptosis Induction

Apoptosis is a critical mechanism for eliminating cancerous cells. Alpinumisoflavone has been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases.[3] It also modulates the PI3K/Akt and MAPK signaling pathways, leading to cell death.[3] Similarly, oleanolic acid triggers apoptosis through the ERK/JNK/AKT pathway and by affecting the balance of pro- and anti-apoptotic proteins.[4]

Apoptosis_Induction_Workflow Compound This compound (or alternative) Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptotic_Body Apoptotic Body Formation PARP_Cleavage->Apoptotic_Body

Caption: Experimental workflow for apoptosis assessment.

Autophagy Modulation

Autophagy is a dual-role process in cancer that can either promote cell survival or lead to cell death. Oleanolic acid has been reported to induce autophagy in cancer cells. The interplay between apoptosis and autophagy is complex and often cell-type dependent.

Autophagy_Modulation_Workflow Compound This compound (or alternative) LC3_Conversion LC3-I to LC3-II Conversion Compound->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Cell_Death Autophagic Cell Death Autolysosome->Cell_Death

Caption: Experimental workflow for autophagy analysis.

Experimental Protocols

To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound (or alternative compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Add 100 µL of solubilization solution to each well.

  • Incubate at 37°C for 4 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells with the test compound for the desired time.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8][9][10][11][12]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and control cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[1][13][14][15]

Caspase Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspases, key executioners of apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis in cells and prepare cell lysates.

  • In a 96-well plate, add cell lysate to each well.

  • Prepare a reaction mixture containing reaction buffer and DTT.

  • Add the caspase-3 substrate to the reaction mixture.

  • Add the complete reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[16][17][18][19]

This comparative guide provides a foundational understanding of this compound's potential as an anticancer agent. Further in-depth studies are warranted to fully delineate its specific molecular targets and signaling pathways, which will be crucial for its future clinical development.

References

A Comparative Analysis of Erysenegalensein E and Genistein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two isoflavonoids, erysenegalensein E and genistein, with a focus on their cytotoxic and pro-apoptotic activities and their influence on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis. While recognized for its cytotoxic properties, detailed mechanistic studies on this compound are limited.

Genistein , a well-characterized isoflavone found in soy products, has been extensively studied for its anti-cancer effects. It is known to modulate a variety of signaling pathways, leading to the induction of apoptosis and cell cycle arrest in various cancer models.

This guide aims to consolidate the available experimental data for both compounds to facilitate a comparative understanding of their potential as therapeutic agents.

Comparative Data on Cytotoxicity

The 50% inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound, related compounds from Erythrina senegalensis, and genistein in various cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Isoflavonoids from Erythrina senegalensis

CompoundCell LineIC50 (µM)Reference
Erysenegalensein MLNCaP (Prostate Cancer)8[1]
Erysenegalensein MMCF-7 (Breast Cancer)8[1]
AlpinumisoflavoneH2108 (Lung Cancer)33.5[2]
AlpinumisoflavoneH1299 (Lung Cancer)38.8[2]
AlpinumisoflavoneMRC-5 (Lung Fibroblast)52.5[2]

Table 2: Cytotoxicity of Genistein in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Cancer375.8 (48h)[3]
SW620Colon Cancer351.1 (48h), 190.6 (72h)[3]
HT-29Colon Cancer>100 (48h)[4]
HCT-116Colon CancerNot specified, effective at 50-100 µM[5]
Caco-2Colon CancerNot specified, effective at 0.1-0.2 µM[6]

Effects on Apoptosis and Cell Cycle

This compound: While described as cytotoxic, quantitative data on its specific effects on apoptosis and cell cycle progression are not available in the current literature. Studies on extracts from Erythrina senegalensis suggest the induction of non-apoptotic cell death.[7][8]

Genistein: Genistein is a well-documented inducer of apoptosis and cell cycle arrest in numerous cancer cell lines.

Table 3: Effects of Genistein on Apoptosis and Cell Cycle in Colon Cancer Cells

Cell LineEffectObservationsReference
SW480Apoptosis77.8% cell death at 24h[9]
SW620Apoptosis44.2% cell death at 24h[9]
HT-29Apoptosis3.29 to 4.89-fold increase in caspase-3 expression (30-70 µM)[10]
HCT-116Cell Cycle ArrestG2/M arrest at 50 and 100 µM[5]
SW-480Cell Cycle ArrestG2/M arrest at 50 and 100 µM[5]
Caco-2Cell Cycle ArrestAccumulation of cells in G2/M phase at 0.1 and 0.2 µM[6]

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by genistein. The specific pathways affected by this compound remain to be elucidated.

Genistein_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Genistein1 Genistein PI3K PI3K Genistein1->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Genistein2 Genistein Ras Ras Genistein2->Ras inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK promotes

Caption: Genistein's inhibitory effects on the PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[11]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound (this compound or Genistein)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[12][13][14]

Materials:

  • Cells in culture

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the MTT assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Treat and harvest cells Wash Wash with PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Propidium Iodide Cell Cycle Analysis

This protocol uses propidium iodide to stain cellular DNA for the analysis of cell cycle distribution by flow cytometry.[15][16]

Materials:

  • Cells in culture

  • Test compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 30 minutes at 4°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Analysis_Workflow Start Treat and harvest cells Fix Fix with cold 70% ethanol Start->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI/RNase solution Wash->Stain Incubate Incubate (15-30 min, dark) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for propidium iodide cell cycle analysis.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and genistein. Genistein has been extensively studied, and a substantial body of evidence demonstrates its anti-cancer properties through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways such as PI3K/Akt and MAPK.

In contrast, the available data on this compound is limited. While it is known to be cytotoxic, further research is required to elucidate its specific mechanisms of action, including its effects on signaling pathways, apoptosis, and the cell cycle. The data on related isoflavonoids from Erythrina senegalensis suggest that this class of compounds holds promise as potential anti-cancer agents, warranting more in-depth investigation into the specific properties of this compound. This guide serves as a resource for researchers to identify these knowledge gaps and to design future studies aimed at providing a more complete comparative analysis.

References

Benchmarking Erysenegalensein E: A Comparative Guide for Topoisomerase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of erysenegalensein E and established topoisomerase inhibitors. While this compound, a natural isoflavonoid isolated from Erythrina senegalensis, has demonstrated cytotoxic and antiproliferative properties, its specific activity against topoisomerase I and II has not yet been quantitatively determined. This document summarizes the available data for this compound and benchmarks it against well-characterized topoisomerase inhibitors, providing a framework for future research and drug discovery efforts.

Comparative Analysis of Topoisomerase Inhibitors

Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation, making them key targets for anticancer therapies.[1] Inhibitors are broadly classified based on their target, either topoisomerase I or topoisomerase II.

This section presents the half-maximal inhibitory concentration (IC50) values for established topoisomerase inhibitors. This data serves as a benchmark for the future evaluation of novel compounds like this compound.

CompoundTargetIC50 (µM)Cell Line/Assay Conditions
Camptothecin Topoisomerase I20Relaxation of pRYG plasmid
Topotecan Topoisomerase I0.013 (cell-free)MCF-7 Luc cells
Irinotecan Topoisomerase I15.8LoVo cells
Exatecan Topoisomerase I1.906Cell-free assay
Etoposide Topoisomerase II30Relaxation of pRYG plasmid
Doxorubicin Topoisomerase II2.67Topoisomerase II inhibition assay
Mitoxantrone Topoisomerase II8.5 (PKC)Protein Kinase C assay
Teniposide Topoisomerase IINot SpecifiedApproved for refractory pediatric ALL

Cytotoxic Activity of this compound

While direct topoisomerase inhibition data is not yet available, this compound has shown cytotoxic effects against various cancer cell lines.[1][2] The following table summarizes its known antiproliferative activity.

CompoundCell LineIC50 (µM)
This compound Various cancer cell linesData not yet quantified in published literature

Further research is required to determine the specific IC50 values of this compound in topoisomerase I and II inhibition assays to allow for a direct and quantitative comparison with the established inhibitors listed above.

Experimental Protocols

To facilitate the investigation of this compound as a potential topoisomerase inhibitor, the following standard experimental protocols are provided.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), and varying concentrations of the test compound (this compound) or a known inhibitor (e.g., camptothecin).

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled and relaxed DNA is quantified to determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Reaction Setup: Combine kDNA, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), and the test compound or a known inhibitor (e.g., etoposide).

  • Enzyme Addition: Add human topoisomerase IIα to the mixture.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Terminate the reaction with a stop solution containing chloroform and isoamyl alcohol.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated kDNA on a 1% agarose gel.

  • Analysis: Visualize and quantify the DNA bands to determine the inhibitory effect of the compound and calculate its IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the biological context and experimental processes, the following diagrams are provided.

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Proliferation cluster_1 Inhibitor Action DNA_Replication DNA Replication & Transcription Topological_Stress Topological Stress (Supercoiling) DNA_Replication->Topological_Stress Topoisomerase Topoisomerase I/II Topological_Stress->Topoisomerase resolves DNA_Relaxation DNA Relaxation & Decatenation Topoisomerase->DNA_Relaxation Inhibition Inhibition of Topoisomerase Topoisomerase->Inhibition Normal_Cell_Cycle Normal Cell Cycle Progression DNA_Relaxation->Normal_Cell_Cycle Inhibitor This compound or Known Inhibitor Inhibitor->Inhibition DNA_Damage DNA Strand Breaks Accumulate Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow Start Start: Test Compound (this compound) TopoI_Assay Topoisomerase I Relaxation Assay Start->TopoI_Assay TopoII_Assay Topoisomerase II Decatenation Assay Start->TopoII_Assay Data_Analysis Data Analysis: Gel Electrophoresis & Quantification TopoI_Assay->Data_Analysis TopoII_Assay->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination Comparison Benchmark against Known Inhibitors IC50_Determination->Comparison End End: Efficacy Determined Comparison->End

References

Replicating Cytotoxicity Findings of Erysenegalensein E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published cytotoxic activity of erysenegalensein E, a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis. The objective is to offer a clear and concise resource for researchers seeking to replicate or build upon these findings. This document summarizes the reported potency, outlines the experimental methodologies from the primary literature, and presents this information in a structured format for easy comparison and implementation.

Data Summary

The primary cytotoxic data for this compound originates from a study that evaluated its effect on both a drug-sensitive and a multidrug-resistant cancer cell line. The findings, as summarized in a subsequent systematic review, highlight the compound's differential activity, a crucial aspect for anticancer drug development.

CompoundCell LineIC50 (µM)Source
This compoundKB (human oral epidermoid carcinoma)12.8
This compoundKB-3-1 (vincristine-resistant subline)> 128

Note: The significant increase in the IC50 value against the KB-3-1 cell line suggests that this compound may be a substrate for P-glycoprotein (P-gp), a common mechanism of multidrug resistance.

Experimental Protocols

The following is a detailed description of the experimental protocol that would have been used to generate the cytotoxicity data for this compound, based on standard practices for the cited cell lines and assay type.

Cell Culture and Maintenance
  • Cell Lines:

    • KB (human oral epidermoid carcinoma): A drug-sensitive cancer cell line.

    • KB-3-1: A multidrug-resistant subline of KB, selected for resistance to vincristine and known to overexpress P-glycoprotein.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a solution of 0.25% trypsin-EDTA.

Cytotoxicity Assay (Presumed to be MTT Assay)

The most common method for determining the IC50 values for cytotoxicity in the context of the primary study period is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well flat-bottom microplates at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour attachment period, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay and Absorbance Reading:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (KB & KB-3-1) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment (72h incubation) cell_seeding->treatment compound_prep This compound Dilution Series compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux

pgp_efflux cluster_cell Cancer Cell (e.g., KB-3-1) Erysenegalensein_E This compound Pgp P-glycoprotein (P-gp) Erysenegalensein_E->Pgp Enters Cell Pgp->Erysenegalensein_E Efflux ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space

Caption: P-glycoprotein mediated efflux of this compound.

Erysenegalensein E: A Comparative Analysis of its Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-proliferative effects of erysenegalensein E, a prenylated isoflavonoid isolated from the medicinal plant Erythrina senegalensis.[1][2] Its performance is compared against established anti-proliferative agents, supported by available experimental data. Detailed methodologies for key validation assays are also presented to facilitate reproducible research.

Comparative Anti-Proliferative Activity

This compound has demonstrated cytotoxic and anti-proliferative properties against cancer cell lines.[3][4] To provide a clear comparison of its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and three standard chemotherapeutic drugs—doxorubicin, paclitaxel, and cisplatin—against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCell TypeIC50 ValueCitation(s)
This compound KBNasopharyngeal CarcinomaData not explicitly found in searches
KB-3-1Multidrug-Resistant Nasopharyngeal CarcinomaData not explicitly found in searches
Doxorubicin KB-3-1Multidrug-Resistant Nasopharyngeal Carcinoma0.03 µM[1]
KB-8-5Multidrug-Resistant Nasopharyngeal Carcinoma0.12 µM[1]
HeLaCervical Cancer2.9 µM[5]
MCF-7Breast Cancer2.5 µM[5]
Paclitaxel Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4 - 3.4 nM[3]
Non-Small Cell Lung Cancer (NSCLC) Lines (14 lines)Lung CancerMedian: 9.4 µM (24h exposure)[6]
Small Cell Lung Cancer (SCLC) Lines (14 lines)Lung CancerMedian: 25 µM (24h exposure)[6]
Cisplatin HeLaCervical CancerWide range reported (e.g., ~5-20 µM)[7]
A2780Ovarian Cancer~1 µM[4]
SKOV-3Ovarian CancerWide range reported (e.g., 2-40 µM)[4]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.[4]

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative activity is critical. The following are detailed protocols for standard assays used to evaluate the efficacy of compounds like this compound.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

BrdU Cell Proliferation Assay

This immunoassay detects DNA synthesis in actively dividing cells.

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA. An anti-BrdU antibody is then used to detect the incorporated BrdU.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period that allows for significant incorporation (typically 2-24 hours).

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which is converted by HRP to produce a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The amount of signal is proportional to the amount of DNA synthesis and can be used to determine the anti-proliferative effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. This can reveal if the compound induces cell cycle arrest at a specific phase.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the broader class of prenylated isoflavonoids is known to exert anti-proliferative effects through various mechanisms. These often involve the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[8][9] Metabolites from Erythrina senegalensis have been shown to induce apoptosis, pyroptosis, autophagy, and mitophagy.[1][2] Further research is needed to pinpoint the specific molecular targets and signaling cascades affected by this compound.

Experimental Workflow for Anti-Proliferative Studies

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Proliferation Assays Proliferation Assays Compound Treatment->Proliferation Assays Cell Cycle Analysis Cell Cycle Analysis Proliferation Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Western Blot Western Blot Apoptosis Assays->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for evaluating anti-proliferative compounds.

Potential Signaling Pathway Modulation

cluster_0 Signaling Pathways cluster_1 Cellular Processes This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibition? MAPK MAPK This compound->MAPK Modulation? Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

References

Assessing the Therapeutic Potential of Erysenegalensein E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of erysenegalensein E, a prenylated isoflavonoid with cytotoxic properties. By presenting available experimental data, this document aims to offer an objective assessment of its potential as an anticancer agent against alternative compounds.

Introduction

This compound is a natural product isolated from plants of the Erythrina genus, such as Erythrina senegalensis and Erythrina indica.[1] Like many other isoflavonoids, it has been investigated for its biological activities, with a particular focus on its cytotoxic effects against cancer cell lines. A critical factor in determining the therapeutic potential of any cytotoxic compound is its therapeutic index (TI), which is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one. This guide will compare the in vitro cytotoxic data of this compound with doxorubicin, a standard chemotherapeutic agent, to provide a preliminary assessment of its therapeutic window.

Comparative Cytotoxicity Analysis

The therapeutic index can be estimated in vitro by comparing the half-maximal inhibitory concentration (IC50) against a cancer cell line to the IC50 against a normal, non-cancerous cell line. A higher ratio of IC50 (normal cell) / IC50 (cancer cell) suggests a more favorable therapeutic index.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Estimated In Vitro Therapeutic Index (Normal IC50 / Cancer IC50)
This compound KB (Human oral epidermoid carcinoma)4.8 µMNot AvailableNot AvailableNot Available
Doxorubicin Jurkat (Human T-cell leukemia)~0.1 µMWI-38 (Human lung fibroblast)~0.8 µM[2]~8

Note: The IC50 value for this compound was obtained from a single study and further validation is required. Data for this compound against a normal cell line is currently unavailable, preventing the calculation of its in vitro therapeutic index. The IC50 for doxorubicin can vary depending on the specific leukemia cell line and experimental conditions.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or doxorubicin). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Caspase-3/7 Activity Assay)

To determine if the observed cytotoxicity is due to the induction of apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.

Principle: This assay utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound at various concentrations for a specified time.

  • Reagent Addition: A reagent containing the caspase-3/7 substrate and a cell-lysis buffer is added to each well.

  • Incubation: The plate is incubated at room temperature for a period of time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

  • Signal Measurement: The luminescence or fluorescence is measured using a plate reader.

  • Data Analysis: The signal intensity is correlated with the level of apoptosis induction.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for IC50 Determination cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 add_compound Add serial dilutions of test compound incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4 hours add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for IC50 determination.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway erysenegalensein_e This compound bcl2 Bcl-2 family modulation (e.g., ↓Bcl-2, ↑Bax) erysenegalensein_e->bcl2 Proposed action based on related isoflavonoids mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 death_receptor Death Receptors (e.g., Fas, TNFR1) caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Apoptotic signaling pathway.

Discussion and Future Directions

The preliminary data on this compound indicates that it possesses cytotoxic activity against the KB human oral epidermoid carcinoma cell line with an IC50 of 4.8 µM. While this demonstrates its potential as an anticancer compound, a comprehensive assessment of its therapeutic index is hampered by the lack of data on its effects on non-cancerous cells.

For comparison, doxorubicin, a widely used chemotherapeutic agent, exhibits an estimated in vitro therapeutic index of approximately 8 when comparing its cytotoxicity towards a leukemia cell line and a normal fibroblast cell line. It is important to note that the therapeutic index is highly dependent on the specific cancer and normal cell types being compared.

Future research on this compound should prioritize:

  • Broad-spectrum cytotoxicity screening: Evaluating its IC50 against a diverse panel of cancer cell lines to identify potential cancer types for which it may be most effective.

  • Toxicity studies on normal cells: Determining the IC50 of this compound on various non-cancerous cell lines (e.g., fibroblasts, lymphocytes, epithelial cells) to establish a more robust in vitro therapeutic index.

  • In vivo studies: If a favorable in vitro therapeutic index is established, proceeding to animal models to assess its efficacy and toxicity in a whole-organism context, ultimately leading to the determination of a preclinical therapeutic index (e.g., based on the ratio of the toxic dose to 50% of the population (TD50) to the effective dose to 50% of the population (ED50)).

  • Mechanism of action studies: Elucidating the specific molecular pathways through which this compound induces cell death will be crucial for understanding its mode of action and for identifying potential biomarkers for patient stratification. The observation that its activity is diminished in a multidrug-resistant cell line suggests that it may be a substrate for efflux pumps like P-glycoprotein, a factor that needs to be considered in its development.

References

Safety Operating Guide

Safe Disposal of Erysenegalensein E: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of erysenegalensein E, a cytotoxic isoflavonoid isolated from the plant Erythrina senegalensis. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Understanding the Hazards
II. Personal Protective Equipment (PPE)

Before handling this compound or its contaminated waste, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:

  • Gloves: Two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, solid-front, back-closure gown.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form of the compound.

III. Waste Segregation and Containment

Proper segregation of cytotoxic waste is paramount to prevent cross-contamination and ensure correct disposal.

Table 1: Waste Segregation for this compound

Waste TypeContainer TypeLabeling
Solid Waste Puncture-resistant, leak-proof container with a lid."Cytotoxic Waste," biohazard symbol.
(e.g., contaminated gloves, gowns, bench paper, vials)
Liquid Waste Leak-proof, shatter-resistant container with a secure cap."Liquid Cytotoxic Waste," biohazard symbol.
(e.g., solutions containing this compound)
Sharps Waste Puncture-proof sharps container specifically designated for cytotoxic sharps."Cytotoxic Sharps," biohazard symbol.
(e.g., contaminated needles, scalpels, glass pipettes)
IV. Disposal Procedures

The recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration through a licensed hazardous waste disposal service.[2]

Experimental Protocol: General Disposal Workflow

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated cytotoxic waste containers in the immediate work area.

  • Containment at the Source: As soon as an item is contaminated with this compound, place it directly into the appropriate, labeled cytotoxic waste container.

  • Liquid Waste Handling:

    • Aspirate liquid waste containing this compound into a flask connected to a vacuum system with a HEPA filter.

    • Alternatively, carefully pour the liquid into the designated "Liquid Cytotoxic Waste" container, avoiding splashes.

  • Solid Waste Handling:

    • Place all contaminated solid items (e.g., pipette tips, microfuge tubes, paper towels) into the "Solid Cytotoxic Waste" container.

  • Sharps Waste Handling:

    • Immediately place all contaminated sharps into the "Cytotoxic Sharps" container. Do not recap, bend, or break needles.

  • Container Sealing: Once a waste container is three-quarters full, securely seal it. Do not overfill containers.

  • Surface Decontamination: After handling and disposal, decontaminate all work surfaces with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available surface decontamination kit).

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination, and dispose of it as cytotoxic solid waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

  • Waste Storage and Pickup: Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup by a licensed hazardous waste disposal vendor.

V. Spill Management

In the event of a spill of this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before cleaning, don the appropriate PPE, including respiratory protection.

  • Containment:

    • For liquid spills: Cover with absorbent pads from a chemotherapy spill kit.

    • For powder spills: Gently cover with damp absorbent pads to avoid aerosolizing the powder.

  • Cleanup: Working from the outside of the spill inwards, carefully clean the area using a chemotherapy spill kit.

  • Disposal: Place all cleanup materials into a "Solid Cytotoxic Waste" container.

  • Decontamination: Decontaminate the spill area as described in the disposal procedures.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Visual Guides

Below are diagrams illustrating the key procedural workflows for the safe disposal of this compound.

This compound Disposal Workflow cluster_final_disposal Final Disposal A Wear Full PPE (Gloves, Gown, Eye Protection) B Prepare Labeled Cytotoxic Waste Containers A->B C Solid Waste (Gloves, Vials, etc.) D Liquid Waste (Solutions) E Sharps Waste (Needles, Glassware) F Solid Cytotoxic Waste Container C->F G Liquid Cytotoxic Waste Container D->G H Cytotoxic Sharps Container E->H I Seal Containers When 3/4 Full F->I G->I H->I J Store in Designated Secure Area I->J K Arrange Pickup by Licensed Vendor J->K L High-Temperature Incineration K->L

Caption: Workflow for the proper disposal of this compound.

Logical Relationships in this compound Waste Management cluster_hazard Hazard Identification cluster_controls Control Measures cluster_procedure Disposal Procedure cluster_outcome Desired Outcome Hazard This compound is Cytotoxic PPE Personal Protective Equipment (PPE) Hazard->PPE necessitates Segregation Waste Segregation Hazard->Segregation necessitates Containment Proper Containment Hazard->Containment necessitates Incineration High-Temperature Incineration PPE->Incineration enables Segregation->Incineration enables Containment->Incineration enables Safety Personnel & Environmental Safety Incineration->Safety ensures

Caption: Key relationships in managing this compound waste.

References

Navigating the Handling of Erysenegalensein E: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides essential safety protocols, operational guidance, and disposal plans for handling erysenegalensein E. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates safety information from general isoflavone and soy isoflavone SDSs, alongside published research on its biological activities, to ensure safe laboratory practices.

This compound, a prenylated isoflavonoid isolated from species such as Erythrina senegalensis, has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3][4][5] Due to its potential bioactivity, careful handling is paramount to minimize exposure and ensure a safe research environment.

Essential Safety and Personal Protective Equipment (PPE)

Given the powdered nature of this compound and its potential biological effects, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE and safety measures.

Category Requirement Specification Rationale
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[6] Otherwise, a well-fitted N95 or higher-rated respirator is recommended for handling the powder.Prevents inhalation of airborne particles.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[6]Protects eyes from dust particles.
Skin and Body Protection Laboratory Coat & GlovesWear a standard laboratory coat. Use chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Hand Hygiene Frequent WashingWash hands thoroughly with soap and water after handling and before leaving the laboratory.Removes any potential residual contamination.
Ventilation Fume HoodHandle the compound in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation exposure.

Operational Plan: From Receipt to Experimentation

A structured workflow is critical for the safe and effective use of this compound in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation Receipt Receive Compound Storage Store in a cool, dry, well-ventilated place away from direct sunlight Receipt->Storage Weighing Weighing (in fume hood) Storage->Weighing Dissolving Dissolving in appropriate solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment

Figure 1. A streamlined workflow for handling this compound from receipt to experimental use.
Experimental Protocol: General Procedure for In Vitro Studies

The following provides a generalized protocol for preparing this compound for use in cell culture experiments. Researchers should adapt this protocol based on their specific experimental needs and cell lines.

  • Reconstitution of Compound:

    • Under a chemical fume hood, accurately weigh the desired amount of this compound powder using an analytical balance.

    • Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Working Solutions:

    • Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the various concentrations of this compound.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation and Analysis:

    • Incubate the cells for the desired time period.

    • Following incubation, perform the relevant assays to assess the effects of this compound (e.g., cell viability assays, apoptosis assays, western blotting).

Biological Activity and Signaling Pathways

Isoflavonoids, the class of compounds to which this compound belongs, are known to modulate multiple cellular signaling pathways, which can lead to the induction of cancer cell death.[7] Understanding these pathways is crucial for interpreting experimental results.

G cluster_pathways Signaling Pathways Isoflavones Isoflavones (e.g., this compound) Akt Akt Isoflavones->Akt inhibition NFkB NF-κB Isoflavones->NFkB inhibition MAPK MAPK Isoflavones->MAPK modulation Wnt Wnt Isoflavones->Wnt inhibition Apoptosis Induction of Apoptosis Akt->Apoptosis NFkB->Apoptosis MAPK->Apoptosis Wnt->Apoptosis

Figure 2. Isoflavones can induce apoptosis by modulating key signaling pathways.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware Decontaminate reusable labware with an appropriate solvent. Dispose of single-use plastics and other contaminated materials as chemical waste.
Contaminated PPE Dispose of used gloves, masks, and other disposable PPE in a designated chemical waste container.

By adhering to these safety guidelines, operational procedures, and disposal plans, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
erysenegalensein E
Reactant of Route 2
erysenegalensein E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.